4-Chloropyrimidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloropyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.ClH/c5-4-1-2-6-3-7-4;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZJVDNETONGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620142 | |
| Record name | 4-Chloropyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203521-18-0, 179051-78-6 | |
| Record name | Pyrimidine, 4-chloro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203521-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloropyrimidine hydrochloride, a key intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the chlorine substituent on the pyrimidine ring, which is susceptible to nucleophilic substitution.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound. It is important to note that some variation in reported values, particularly for the melting point, may exist in the literature due to differences in experimental conditions and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 150.99 g/mol | [1][2] |
| CAS Number | 179051-78-6 | [3] |
| Appearance | White to off-white or light brown to beige solid/powder | [3][4] |
| Melting Point | 193-194 °C | [5] |
| Solubility | Soluble in DMSO, slightly soluble in water. | [3][4] |
| Stability | Reported to be extremely moisture sensitive, hygroscopic, and unstable in aqueous solution. | [3][4] |
Experimental Protocols
Detailed methodologies for determining the key chemical and physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted as needed.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of this compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to pack the sample.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
-
Note: Due to its hygroscopic nature, the sample should be thoroughly dried before measurement, and the experiment should be conducted in a low-humidity environment if possible.
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Qualitative Assessment:
-
To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, DMSO, dichloromethane), a small, pre-weighed amount (e.g., 10 mg) of this compound is added.
-
The tubes are vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period.
-
Visual observation is used to classify the solubility as soluble, slightly soluble, or insoluble.
-
-
Quantitative Assessment (e.g., in DMSO):
-
A saturated solution of this compound in the chosen solvent is prepared by adding an excess of the compound to a known volume of the solvent.
-
The mixture is stirred at a constant temperature until equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the clear, saturated solution is taken, and the solvent is evaporated.
-
The mass of the remaining solid is measured to calculate the solubility in g/L or mg/mL.
-
Stability Assessment (Hygroscopicity and Aqueous Stability)
Objective: To assess the stability of this compound under conditions of elevated humidity and in an aqueous solution. This protocol is a simplified approach based on the principles outlined in ICH Q1A(R2) guidelines.[1][3][6][7][8]
Methodology:
-
Hygroscopicity Testing:
-
A pre-weighed sample of this compound is placed in a controlled humidity chamber (e.g., 75% RH) at a constant temperature (e.g., 25 °C).
-
The sample is weighed at regular intervals (e.g., 24, 48, 72 hours).
-
A significant increase in weight indicates hygroscopicity.
-
-
Aqueous Solution Stability:
-
A solution of this compound of known concentration is prepared in water.
-
The solution is stored at a specific temperature (e.g., room temperature) and protected from light.
-
Aliquots of the solution are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
The concentration of this compound in each aliquot is determined using a suitable analytical method, such as HPLC-UV.
-
A decrease in concentration over time indicates instability in the aqueous solution.
-
Reactivity and Synthetic Applications
The primary utility of this compound in drug development and organic synthesis lies in its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the carbon atom attached to the chlorine, facilitating its displacement by a wide range of nucleophiles.
This reactivity allows for the introduction of various functional groups at the 4-position of the pyrimidine ring, leading to the synthesis of diverse molecular scaffolds with potential biological activity.
Visualizations
Synthetic Utility of this compound
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, potentially bioactive molecules through nucleophilic substitution reactions.
References
- 1. database.ich.org [database.ich.org]
- 2. scbt.com [scbt.com]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. This compound | 179051-78-6 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to 4-Chloropyrimidine Hydrochloride for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 4-chloropyrimidine hydrochloride is a versatile reagent used in the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications in drug discovery, supported by experimental data and protocols.
Molecular Structure and Identification
This compound is the hydrochloride salt of 4-chloropyrimidine. The presence of the chlorine atom at the 4-position of the pyrimidine ring renders this position susceptible to nucleophilic substitution, making it a valuable synthon for introducing the pyrimidine scaffold into target molecules.
The fundamental properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4-chloropyrimidine;hydrochloride |
| CAS Number | 179051-78-6 |
| Molecular Formula | C₄H₄Cl₂N₂ |
| Molecular Weight | 150.99 g/mol [1][2][3][4] |
| Canonical SMILES | C1=CN=CN=C1Cl.Cl |
| InChI Key | HBZJVDNETONGIS-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and analysis.
Physical Properties
The known physical characteristics of this compound are presented in the following table.
| Property | Value | Source |
| Melting Point | 193-194 °C | ChemicalBook |
| Solubility | Soluble in DMSO, slightly soluble in water. | ChemicalBook |
| Appearance | White to off-white powder.[2] | ChemicalBook |
| Stability | Reported to be extremely moisture-sensitive, hygroscopic, and unstable in aqueous solution. | ChemicalBook |
Spectroscopic Data
Synthesis and Reactivity
The synthesis of chloropyrimidines often involves the chlorination of the corresponding hydroxypyrimidines (or their tautomeric keto forms). A general approach involves reacting the hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or its hydrochloride salt.[7]
General Reactivity
The pyrimidine ring is electron-deficient, and the presence of a chlorine atom further activates the 4-position towards nucleophilic aromatic substitution (SNAr). This high reactivity allows for the facile introduction of a wide variety of functional groups.
The general workflow for nucleophilic substitution on a 4-chloropyrimidine core is depicted below.
Caption: General workflow for nucleophilic substitution on 4-chloropyrimidines.
Common nucleophiles that readily react with 4-chloropyrimidines include amines, thiols, and alkoxides, leading to the formation of 4-amino-, 4-thio-, and 4-alkoxypyrimidines, respectively.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound serves as a key intermediate in the synthesis of compounds targeting a variety of diseases. It is used in the preparation of molecules with potential antiviral and antitumor activities.[2]
The reactivity of the chloro-substituent allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery. The ability to introduce diverse functionalities at the 4-position is crucial for fine-tuning the pharmacological properties of drug candidates, such as potency, selectivity, and pharmacokinetic profiles.
The logical relationship of this compound's properties and its central role in the synthesis of diverse pyrimidine derivatives is illustrated in the following diagram.
Caption: The central role of this compound in drug discovery.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published in open literature, with many procedures being proprietary. However, general methods for the nucleophilic substitution of 4-chloropyrimidines can be adapted.
General Procedure for Amination of 4-Chloropyrimidines[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-chloropyrimidine derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) to the solution, followed by a base (1.5-2.0 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-aminopyrimidine derivative.
Note: These are generalized conditions and may require optimization for specific substrates and nucleophiles. It is crucial to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment, as this compound is classified as a hazardous substance.[8]
Safety Information
This compound is a hazardous substance and should be handled with care. It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of pyrimidine-containing molecules with significant potential in drug discovery. Its well-defined reactivity, particularly at the 4-position, allows for the systematic and efficient generation of compound libraries for biological screening. A thorough understanding of its properties, handling requirements, and reaction conditions is essential for its successful application in the development of novel therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 179051-78-6 [m.chemicalbook.com]
- 3. CAS # 179051-78-6, this compound - chemBlink [chemblink.com]
- 4. 4-Chloropyrimidine HCl | 179051-78-6 | FC11226 | Biosynth [biosynth.com]
- 5. 179051-78-6|this compound|BLD Pharm [bldpharm.com]
- 6. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Chloropyrimidine Hydrochloride
CAS Number: 179051-78-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloropyrimidine hydrochloride, a key building block in synthetic organic chemistry, with a particular focus on its relevance to drug discovery and development. This document consolidates available data on its chemical properties, synthesis, and applications, offering detailed experimental protocols and visualizations to support laboratory research.
Chemical and Physical Properties
This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. Its reactivity is primarily centered around the chlorine substituent, which can be readily displaced by various nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 179051-78-6 | [1][2][3] |
| Molecular Formula | C₄H₄Cl₂N₂ | [1][3] |
| Molecular Weight | 150.99 g/mol | [1] |
| IUPAC Name | 4-chloropyrimidine;hydrochloride | [1] |
| Appearance | White to off-white powder | Various Supplier Data |
| Melting Point | 193-194 °C | [4] |
| Solubility | Soluble in water | Various Supplier Data |
| SMILES | C1=CN=CN=C1Cl.Cl | [1] |
| InChIKey | HBZJVDNETONGIS-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of chloropyrimidines, including 4-chloropyrimidine, typically involves the chlorination of a corresponding hydroxypyrimidine precursor. A general and industrially relevant method utilizes phosphoryl chloride (POCl₃), often in the presence of an amine or amine hydrochloride which can act as a catalyst and aid in the reaction.
Experimental Protocol: General Synthesis of Chloropyrimidines
This protocol is a generalized procedure based on established methods for the synthesis of chloropyrimidines.[5] Researchers should adapt and optimize this protocol for their specific laboratory conditions and scale.
Materials:
-
4-Hydroxypyrimidine
-
Phosphoryl chloride (POCl₃)
-
Triethylamine hydrochloride (or another suitable amine hydrochloride)
-
Phosphorus pentachloride (PCl₅) (for recovery of POCl₃)
-
Anhydrous, non-protic solvent (e.g., toluene, ethyl acetate)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and under an inert atmosphere (e.g., nitrogen or argon), a mixture of 4-hydroxypyrimidine, a catalytic amount of triethylamine hydrochloride (e.g., 0.2 molar equivalents), and an excess of phosphoryl chloride (e.g., 3 molar equivalents) is prepared.
-
The mixture is carefully heated to a temperature between 110-120°C and maintained for several hours (e.g., 2-4 hours) to ensure the completion of the chlorination reaction.
-
After cooling the reaction mixture, the excess phosphoryl chloride can be recovered. This is often achieved by the dropwise addition of the cooled reaction mixture to a suspension of phosphorus pentachloride in a minimal amount of phosphoryl chloride, followed by distillation.[5]
-
Following the removal of excess POCl₃, the remaining mixture contains the 4-chloropyrimidine product and the amine hydrochloride.
-
An appropriate organic solvent that dissolves the chloropyrimidine but not the amine hydrochloride (e.g., ethyl acetate) is added to the residue.[5]
-
The mixture is stirred, and the solid amine hydrochloride is removed by filtration.
-
The filtrate, containing the 4-chloropyrimidine, is then concentrated under reduced pressure.
-
To obtain the hydrochloride salt, the free base of 4-chloropyrimidine can be dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent until precipitation is complete.
-
The resulting solid, this compound, is collected by filtration, washed with a small amount of cold, anhydrous solvent, and dried under vacuum.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of substituted pyrimidines. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The chloro-substituent at the 4-position is a key reactive handle for introducing molecular diversity through nucleophilic aromatic substitution reactions.
Synthesis of 4-Substituted Pyrimidines
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the straightforward synthesis of diverse libraries of 4-substituted pyrimidine derivatives for screening in drug discovery programs.
Diagram 2: Nucleophilic Aromatic Substitution Pathway
Caption: General reaction scheme for nucleophilic substitution on 4-chloropyrimidine.
Experimental Protocol: Synthesis of a 4-Arylaminopyrimidine Derivative
This protocol is a representative example of a nucleophilic aromatic substitution reaction using this compound as the starting material.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
Procedure:
-
To a solution of the substituted aniline (1.1 molar equivalents) and the base (1.2 molar equivalents) in the chosen anhydrous solvent, add this compound (1.0 molar equivalent) portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 4-arylaminopyrimidine derivative.
Precursor for Fused Heterocyclic Systems
4-Chloropyrimidine derivatives are also key intermediates in the synthesis of more complex, fused heterocyclic systems that are of significant interest in medicinal chemistry. For example, they can be used to construct pyrimido[4,5-b][6][7]benzodiazepines, a class of compounds with potential therapeutic applications.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the 4-chloropyrimidine free base, exhibiting a characteristic isotopic pattern for a molecule containing one chlorine atom.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its utility stems from the reactivity of the 4-chloro substituent, which allows for the facile introduction of a wide range of functional groups. While detailed, publicly available experimental data is somewhat limited, the general synthetic routes and reaction pathways are well-established. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical intermediate in their work. It is recommended that researchers consult commercial supplier information and consider reaction optimization for any specific application.
References
- 1. This compound | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4-chloropyrimidine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines a common synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.
Introduction
This compound (CAS No: 179051-78-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a fundamental building block for a wide array of biologically active molecules. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, making it a versatile precursor for the synthesis of more complex substituted pyrimidines. This guide details the transformation of 4-hydroxypyrimidine to its chlorinated hydrochloride salt, a common and effective synthetic strategy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 179051-78-6 | [1] |
| Molecular Formula | C₄H₄Cl₂N₂ | [1] |
| Molecular Weight | 150.99 g/mol | [1] |
| Melting Point | 193-194 °C | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of 4-hydroxypyrimidine. This process generally involves the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), followed by the formation of the hydrochloride salt.
Synthetic Pathway
The overall synthetic scheme is a two-step process starting from the readily available 4-hydroxypyrimidine.
Experimental Protocol
The following protocol is a general method based on established procedures for the chlorination of hydroxypyrimidines.[2]
Step 1: Synthesis of 4-Chloropyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxypyrimidine.
-
Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH.
-
The crude 4-chloropyrimidine is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-chloropyrimidine.
-
Purification of the crude product can be achieved by column chromatography or distillation.
Step 2: Formation of this compound
-
Dissolve the purified 4-chloropyrimidine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether), until precipitation is complete.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold, anhydrous solvent to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to obtain pure this compound.
A general workflow for the synthesis and purification is depicted below.
Characterization Data
The structural integrity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. A known spectrum for the free base, 4-chloropyrimidine, shows characteristic chemical shifts.[3] The protonation to form the hydrochloride salt is expected to induce slight downfield shifts in the carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, and C-Cl bonds within the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For 4-chloropyrimidine, the molecular ion peak would be expected at m/z corresponding to its molecular weight.
A summary of expected and reported characterization data is presented in Table 2.
| Technique | Data Type | Expected/Reported Values | Reference |
| ¹³C NMR | Chemical Shifts (δ) | Data for the free base is available. | [3] |
| ¹H NMR | Chemical Shifts (δ) | Data for the analogous 4-chloropyridine hydrochloride is available and can be used for estimation. | [4] |
| IR | Absorption Bands (cm⁻¹) | Characteristic peaks for aromatic C-H, C=N, and C-Cl stretching. | |
| MS | Mass-to-Charge Ratio (m/z) | Expected molecular ion peak for the free base (C₄H₃ClN₂). | |
| HPLC | Purity (%) | Purity can be determined by HPLC analysis. | [5][6] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has outlined a general yet effective method for the synthesis of this compound from 4-hydroxypyrimidine. The provided experimental framework, along with the characterization data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The versatility of this compound as a chemical intermediate ensures its continued importance in the creation of novel and potent pharmaceutical agents.
References
- 1. This compound | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum [chemicalbook.com]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
Spectral Data of 4-Chloropyrimidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 4-chloropyrimidine hydrochloride (C₄H₄Cl₂N₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of publicly accessible experimental spectra for this specific salt, this document combines referenced data for the parent compound, 4-chloropyrimidine, with predicted data for the hydrochloride salt based on established spectroscopic principles and analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three protons on the pyrimidine ring. The presence of the electron-withdrawing chlorine atom and the protonation of the nitrogen atoms will cause the signals to appear in the downfield region of the spectrum. The predicted chemical shifts (δ) are presented in DMSO-d₆, a common solvent for hydrochloride salts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 9.2 - 9.4 | Singlet (s) | - |
| H-5 | 7.8 - 8.0 | Doublet (d) | ~5-6 |
| H-6 | 8.8 - 9.0 | Doublet (d) | ~5-6 |
Note: These are predicted values and may vary from experimental results.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data presented below is based on the experimental values reported for the free base, 4-chloropyrimidine, in deuterated chloroform (CDCl₃) by Geerts, J. P., & Van Der Plas, H. C. (1975) in Organic Magnetic Resonance, 7(2), 86-90.[1] The chemical shifts for the hydrochloride salt in DMSO-d₆ are expected to be similar, with potential slight downfield shifts due to protonation.
Table 2: ¹³C NMR Data for 4-Chloropyrimidine
| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |
| C-2 | 158.5 |
| C-4 | 162.0 |
| C-5 | 122.5 |
| C-6 | 155.0 |
Source: J. P. Geerts, H. C. Van Der Plas Org. Magn. Resonance 7, 86(1975).[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic absorption bands for this compound. The spectrum is expected to be dominated by absorptions from the aromatic C-H and C=N bonds, as well as vibrations associated with the protonated pyrimidine ring and the C-Cl bond.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2800 - 2400 | Broad, Medium | N-H Stretch (from HCl salt) |
| 1600 - 1550 | Strong | C=N Stretch |
| 1550 - 1400 | Medium-Strong | Aromatic C=C Stretch |
| 1200 - 1000 | Medium | In-plane C-H Bending |
| 850 - 750 | Strong | Out-of-plane C-H Bending |
| 800 - 600 | Medium-Strong | C-Cl Stretch |
Note: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, the mass spectrum would typically be acquired for the free base, 4-chloropyrimidine, after the loss of HCl in the ion source.
Table 4: Predicted Mass Spectrometry Data for 4-Chloropyrimidine
| m/z | Predicted Relative Intensity (%) | Ion |
| 114/116 | 100 / 33 | [M]⁺ (Molecular Ion) |
| 87/89 | 20-30 | [M-HCN]⁺ |
| 79 | 10-20 | [M-Cl]⁺ |
Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data described above.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum should be recorded on a 400 MHz or higher field spectrometer.
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectral data should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum should be recorded on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
The spectral data should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect data in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical substance like this compound using multiple spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Navigating the Solubility Landscape of 4-Chloropyrimidine Hydrochloride: A Technical Guide
For Immediate Release
Summary of Solubility Data
Qualitative assessments indicate that 4-Chloropyrimidine hydrochloride exhibits solubility in Dimethyl Sulfoxide (DMSO) and is slightly soluble in water.[1] The hydrochloride salt form suggests that it would likely demonstrate enhanced solubility in polar protic solvents such as methanol and ethanol compared to its free base counterpart, 4-chloropyrimidine, which is noted to have moderate solubility in polar solvents.[2]
For many pyrimidine derivatives, solubility has been observed to increase with a rise in temperature.[3][4] Furthermore, studies on similar compounds have identified Dimethylformamide (DMF) and methanol as effective solvents.[4]
The following table summarizes the available qualitative solubility information for this compound. It is imperative for researchers to experimentally determine quantitative solubility in their specific solvent systems to ensure accuracy for their applications.
| Solvent | IUPAC Name | PubChem CID | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 679 | Soluble[1] | A strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Water | Water | 962 | Slightly Soluble[1] | As a polar protic solvent, its interaction is limited. |
| Methanol (MeOH) | Methanol | 887 | Likely Soluble | As a polar protic solvent, it is expected to be a good solvent for a hydrochloride salt. Experimental verification is required. Studies on other pyrimidine derivatives show good solubility.[4][5] |
| Ethanol (EtOH) | Ethanol | 702 | Likely Soluble | Similar to methanol, this polar protic solvent is anticipated to solubilize the hydrochloride salt. Experimental verification is necessary. |
| Dimethylformamide (DMF) | Dimethylformamide | 6228 | Likely Soluble | A polar aprotic solvent, noted as a good solvent for other pyrimidine derivatives.[4] Experimental confirmation is needed. |
Experimental Protocols for Solubility Determination
For researchers seeking to establish precise solubility data for this compound, the shake-flask method is a widely accepted and reliable technique.[6][7] The following protocol provides a detailed methodology based on established practices.
Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., Methanol, Ethanol, DMSO, DMF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a chemically compatible syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[7] A pre-established calibration curve for the compound in the specific solvent is necessary for accurate quantification.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Visualizing Experimental and Logical Frameworks
To further aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Key factors influencing the solubility of this compound.
References
- 1. This compound | 179051-78-6 [m.chemicalbook.com]
- 2. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. scribd.com [scribd.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
An In-depth Technical Guide to the Reactivity and Stability of 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyrimidine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the reactive nature of the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms and further activated by the chloro-substituent at the C4-position.[1] This inherent reactivity, particularly towards nucleophilic aromatic substitution (SNAr), allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening.[1][2]
This technical guide provides a comprehensive overview of the reactivity and stability of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively handle, utilize, and assess the stability of this important synthetic intermediate. The guide details common reaction pathways, provides explicit experimental protocols, and outlines methodologies for evaluating its stability under various stress conditions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its safe handling and application in chemical synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄Cl₂N₂ | [3] |
| Molecular Weight | 150.99 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | [4] |
| Melting Point | Data not available | |
| Solubility | Soluble in polar solvents | [4] |
| Storage Conditions | Store in an inert atmosphere, in a freezer under -20°C. | [3] |
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring facilitates the attack of nucleophiles at the C4-position, leading to the displacement of the chloride ion.[2] This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
The general order of reactivity for halogens in SNAr reactions on pyridine rings is typically F > Cl > Br > I, as the more electronegative halogen can better stabilize the negative charge in the transition state.[5] For pyrimidines, the position of the halogen also significantly influences reactivity, with the general order being C4(6) > C2 > C5, making the C4 position of 4-chloropyrimidine highly susceptible to nucleophilic attack.[1]
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyrimidine
Caption: SNAr mechanism on 4-chloropyrimidine.
Experimental Protocols for SNAr Reactions
The following are detailed protocols for the reaction of this compound with common classes of nucleophiles.
This protocol describes a general procedure for the synthesis of 4-aminopyrimidine derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, substituted anilines)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Solvent (e.g., Ethanol, 2-Propanol, DMF)
-
Round-bottom flask with condenser or microwave reaction vial
-
Standard work-up and purification reagents and equipment
Procedure (Conventional Heating):
-
To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (2.0-2.5 equiv. to neutralize the hydrochloride salt and the HCl generated).[2]
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.[2]
Procedure (Microwave-Assisted Synthesis):
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), and a suitable base (e.g., DIPEA, 2.1 equiv.) in a solvent such as ethanol.[2]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (typically higher than conventional heating) for a shorter duration.
-
After cooling, work-up and purify the product as described for conventional heating.[2]
This protocol outlines the synthesis of 4-(alkyl/arylthio)pyrimidines.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
Solvent (e.g., Ethanol, DMF)
-
Standard reaction and work-up equipment
Procedure:
-
Prepare the thiolate in situ by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.[2]
-
To this solution, add this compound (1.0 equiv.) and an additional equivalent of base to neutralize the hydrochloride.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for 1-12 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.[2]
-
Dry, concentrate, and purify the crude product by column chromatography.
This protocol describes the formation of 4-alkoxypyrimidines.
Materials:
-
This compound
-
Alcohol (can also serve as the solvent) or a different alcohol nucleophile
-
Base (e.g., Sodium hydride, Sodium hydroxide)
-
Anhydrous solvent if the alcohol is not the solvent (e.g., THF, Dioxane)
-
Standard reaction and work-up equipment
Procedure:
-
Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Add this compound (1.0 equiv.) and an additional equivalent of base to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for 1-24 hours.[2]
-
Monitor the reaction's progress.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).[2]
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.[2]
Stability Profile
The stability of this compound is a critical parameter, particularly in the context of drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6] The goal is typically to achieve 5-20% degradation.[7]
Diagram 2: Workflow for a Forced Degradation Study of this compound
Caption: A logical workflow for conducting a forced degradation study.
Experimental Protocol for a Forced Degradation Study
The following protocol provides a general framework for conducting a forced degradation study on this compound.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for HPLC mobile phase
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC system with a UV or photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
General Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and an organic solvent if solubility is an issue). The concentration should be appropriate for the analytical method (e.g., 1 mg/mL).[8]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and keep at room temperature or heat (e.g., 60°C) for a specified period (e.g., up to 7 days).[9] Periodically withdraw samples, neutralize with a suitable base, and dilute to the initial concentration for analysis.
-
Base Hydrolysis: Treat the drug solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) under the same temperature and time conditions as the acid hydrolysis.[9] Neutralize samples with a suitable acid before analysis.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[10] Monitor the reaction over time.
-
Thermal Degradation: Expose the solid drug and the drug solution to dry heat (e.g., 80°C) in a thermostatically controlled oven.[8]
-
Photolytic Degradation: Expose the solid drug and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][8] A control sample should be protected from light.
-
-
Analysis:
-
Analyze the stressed samples at various time points using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
-
A typical stability-indicating method might use a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[1]
-
Detection is typically performed using a UV or PDA detector at a wavelength where the parent drug and potential degradation products absorb.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using LC-MS.
-
Propose potential degradation pathways based on the identified products.
-
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | To assess susceptibility to degradation in acidic environments.[9] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | To evaluate stability in alkaline conditions.[9] |
| Oxidation | 3% H₂O₂ | To determine the potential for oxidative degradation.[10] |
| Thermal Degradation | 40 - 80°C (solid and solution) | To assess the impact of heat on stability.[8] |
| Photostability | ICH Q1B light exposure | To evaluate sensitivity to light and UV radiation.[6] |
Conclusion
This compound is a versatile and reactive building block, with its chemistry dominated by nucleophilic aromatic substitution at the C4-position. A thorough understanding of its reactivity with various nucleophiles is essential for its effective use in the synthesis of novel compounds. Furthermore, a comprehensive evaluation of its stability through forced degradation studies is a critical component of the drug development process. The protocols and information provided in this guide serve as a valuable resource for scientists and researchers working with this important heterocyclic intermediate, enabling them to design robust synthetic strategies and ensure the quality and stability of their compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 179051-78-6|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Correlation analysis of the rates of solvolysis of 4-bromopiperidine: a reaction following a Grob fragmentation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
The Evolving Landscape of 4-Chloropyrimidine Hydrochloride Derivatives and Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutics. Among its many halogenated derivatives, 4-chloropyrimidine hydrochloride and its analogs serve as crucial intermediates and key pharmacophores in a diverse array of biologically active compounds. Their inherent reactivity and structural versatility make them prized building blocks in the development of targeted therapies for a multitude of diseases, including cancer, inflammation, and microbial infections. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 4-chloropyrimidine derivatives, supplemented with detailed experimental protocols and visual representations of key biological pathways and experimental workflows.
Physicochemical and Chemical Properties of the 4-Chloropyrimidine Core
This compound is a white to off-white powder, soluble in water.[1] The 4-chloropyrimidine core is an electron-deficient heteroaromatic system, a characteristic that dictates its chemical reactivity. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for the diversification of this scaffold.[2] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack at the carbon-bearing chlorine.[3]
The reactivity of the C4 position is generally greater than that of the C2 position towards nucleophiles. This is attributed to the superior electronic stabilization of the Meisenheimer intermediate formed during the SNAr reaction at the C4 position, where the negative charge can be effectively delocalized by both nitrogen atoms.[3]
A summary of key physicochemical properties for a selection of pyrimidine derivatives is presented in Table 1, highlighting the impact of substitution on properties crucial for drug development, such as lipophilicity (LogP) and aqueous solubility.
Table 1: Physicochemical Properties of Representative Pyrimidine Analogs
| Compound ID | Structure | Melting Point (°C) | LogP | Aqueous Solubility | Reference |
| MDT 4 | 4-(4-chlorophenyl)-...-pyrimidine | - | - | Low in methanol | [4] |
| MDT 5 | 4-(3-chlorophenyl)-...-pyrimidine | - | - | Higher than MDT 4 in methanol | [4] |
| MDT 6 | 4-(4-fluorophenyl)-...-pyrimidine | - | - | Moderate in methanol | [4] |
| B583390 | 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine | - | - | - | [5] |
Synthesis of 4-Chloropyrimidine Derivatives
The primary route for the synthesis of 4-substituted pyrimidine derivatives is through the nucleophilic aromatic substitution (SNAr) of a 4-chloropyrimidine precursor. A variety of nucleophiles, including amines, thiols, and alcohols, can be employed to introduce diverse functional groups at the 4-position.
General Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General experimental workflow for nucleophilic substitution.[2]
Experimental Protocol: Synthesis of 4-Aminopyrimidine Derivatives
This protocol describes the general procedure for the reaction of 4-chloropyrimidines with primary and secondary amines.[2]
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv.)
-
Amine nucleophile (1.1-1.5 equiv.)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Ethanol)
-
Reaction vessel
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a stirred solution of the 4-chloropyrimidine derivative in the chosen anhydrous solvent, add the amine nucleophile and the base.
-
Stir the reaction mixture at room temperature or heat under reflux as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If inorganic salts have precipitated, filter them off.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.
Biological Activities and Structure-Activity Relationships (SAR)
4-Chloropyrimidine derivatives exhibit a broad spectrum of biological activities, which are highly dependent on the nature of the substituents on the pyrimidine ring.
Anticancer Activity
A significant area of research for pyrimidine derivatives is in oncology. These compounds have been shown to inhibit various protein kinases and other enzymes crucial for cancer cell proliferation and survival.
Table 2: Anticancer Activity of 4-Chloropyrimidine Analogs
| Compound/Derivative Class | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrimidine derivative 2 | Not Specified | MCF-7 | 0.013 | [5] |
| Thienopyrimidine derivative 3 | Not Specified | MCF-7 | 0.023 | [5] |
| Curcumin-pyrimidine analog 3g | Not Specified | MCF-7 | 0.61 ± 0.05 | [5] |
| Cyanopyridone derivative 5e | Not Specified | MCF-7 | 1.39 ± 0.08 | [5] |
| Compound 2a | Not Specified | Multiple | 5-8 (48h) | [6] |
| Chloropyrazine-tethered pyrimidine 35 | Dihydrofolate reductase (DHFR) | DU-145 | 5 ± 1 µg/mL | [1] |
Structure-Activity Relationship Insights for Anticancer Activity:
-
The nature and position of substituents on the pyrimidine ring profoundly influence the anticancer potential.[7]
-
Electron-withdrawing groups on a phenyl ring attached to the pyrimidine scaffold can enhance activity. For instance, a 4"-nitrophenyl substituent (compound 25 ) and a 2",4"-dichlorophenyl substituent (compound 31 ) on a chloropyrazine-tethered pyrimidine showed potent antimicrobial activity, a property often correlated with anticancer potential in certain scaffolds.[1]
-
The introduction of a bioisosteric 2"-pyridinyl ring (compound 35 ) led to the most potent antiproliferative activity against the DU-145 prostate cancer cell line.[1]
Kinase Inhibition
Many 4-chloropyrimidine derivatives function as kinase inhibitors, targeting key signaling pathways implicated in cancer and inflammatory diseases.
Table 3: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 33 | JAK1 | 2.1 | [8] |
| 33 | JAK2 | 12 | [8] |
| 33 | JAK3 | 923 | [8] |
| 33 | TYK2 | 12 | [8] |
| 72 | FAK | 27.4 | [9] |
Signaling Pathways Modulated by Pyrimidine-Based Kinase Inhibitors:
Pyrimidine derivatives have been shown to inhibit key signaling pathways such as the JAK-STAT and PI3K/Akt/mTOR pathways.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a 4-chloropyrimidine-based JAK inhibitor.[10]
Antimicrobial Activity
Certain 4-chloropyrimidine derivatives have demonstrated promising activity against various bacterial and fungal strains.
Table 4: Antimicrobial Activity of 4-Chloropyrimidine Analogs
| Compound | Organism | MIC (µM) | Reference |
| 31 | S. aureus, E. coli, A. niger | 45.37 | [1] |
| 25 | S. aureus, E. coli | 48.67 | [1] |
| 30 | S. aureus, E. coli | 50.04 | [1] |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Halogen substitution on the phenyl ring of chloropyrazine-tethered pyrimidines was found to be crucial for antibacterial activity. The 2",4"-dichlorophenyl derivative (31 ) was the most potent.[1]
-
The presence of a 4"-nitro group (25 ) also conferred significant antibacterial activity.[1]
Experimental Protocols for Biological Evaluation
Cell Proliferation Inhibition Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to assess the inhibitory activity of compounds against a specific kinase.[10]
Materials:
-
Purified kinase enzyme (e.g., JAK2)
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer
-
Test compounds (pyrimidine derivatives)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and a positive control inhibitor to the wells of a 384-well plate.[10]
-
Kinase Reaction: Prepare a master mix of the kinase, substrate, and ATP in the assay buffer. Dispense the master mix into the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[10]
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound and its derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their straightforward synthesis, coupled with the ability to readily introduce a wide range of functional groups, allows for the fine-tuning of their biological activity. The extensive research into their anticancer, kinase inhibitory, and antimicrobial properties has yielded potent lead compounds and provided deep insights into their structure-activity relationships. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable scaffold, paving the way for the next generation of targeted medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Theoretical Insights into 4-Chloropyrimidine Hydrochloride: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyrimidine hydrochloride is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Understanding its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the characteristics of 4-chloropyrimidine and its hydrochloride salt. The guide covers fundamental computational studies including molecular geometry optimization, vibrational spectroscopy (FT-IR and FT-Raman), NMR and UV-Vis spectral analysis, Frontier Molecular Orbital (HOMO-LUMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. While extensive dedicated theoretical studies on this compound are not abundant in public literature, this guide synthesizes established computational protocols and findings from related pyrimidine derivatives to present a robust framework for its in-silico investigation.
Introduction
Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including anticancer and antiviral agents.[1][2] 4-Chloropyrimidine serves as a key intermediate, with the chlorine atom at the 4-position acting as a reactive site for nucleophilic substitution, enabling the facile introduction of various functional groups.[3] The hydrochloride salt form is often utilized to improve the solubility and stability of the compound.
Computational chemistry provides a powerful and cost-effective avenue to explore the physicochemical properties of molecules like this compound at the atomic level.[4] Techniques such as Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, offering insights that are often complementary to experimental data.[5] This guide outlines the principal theoretical approaches for a comprehensive computational analysis of this compound.
Molecular Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization.[6] This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[7] Computational methods, particularly DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), are employed to perform these calculations.[8][9] The resulting optimized geometry provides key structural parameters such as bond lengths and bond angles. For this compound, protonation is expected to occur at one of the nitrogen atoms, leading to slight alterations in the geometry of the pyrimidine ring compared to its neutral counterpart.
Table 1: Predicted Geometric Parameters of 4-Chloropyrimidine (Illustrative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.34 | N1-C2-N3 | 128.0 |
| C2-N3 | 1.34 | C2-N3-C4 | 115.5 |
| N3-C4 | 1.32 | N3-C4-C5 | 125.0 |
| C4-C5 | 1.40 | C4-C5-C6 | 116.5 |
| C5-C6 | 1.38 | C5-C6-N1 | 115.0 |
| C6-N1 | 1.33 | C6-N1-C2 | 120.0 |
| C4-Cl | 1.74 | N3-C4-Cl | 116.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would need to be calculated using quantum chemistry software.
Caption: Molecular structure of this compound with protonation at N3.
Experimental Protocols: Computational Methodology
A typical computational study of this compound would involve the following protocol:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software. Protonation is typically modeled at the most basic nitrogen atom.
-
Geometry Optimization: The initial structure is optimized using DFT, for instance, with the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian.[9][10] The optimization is complete when the forces on the atoms are negligible and the energy has reached a minimum.
-
Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to simulate the IR and Raman spectra.[11][12]
-
Spectral Predictions (NMR, UV-Vis): NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10] Time-dependent DFT (TD-DFT) is used to simulate the electronic transitions and predict the UV-Vis absorption spectrum.[13]
-
Electronic Property Analysis (HOMO-LUMO, NBO, MEP): The electronic properties are analyzed from the optimized wavefunction. This includes visualizing the HOMO and LUMO, performing an NBO analysis to understand charge distribution and orbital interactions, and mapping the MEP to identify reactive sites.[14][15]
Caption: A generalized workflow for the computational study of a molecule.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra.[12][16] By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions (stretching, bending, etc.).[17] A scaling factor is often applied to the calculated frequencies to better match experimental results due to the approximations inherent in the theoretical models.[17]
Table 2: Predicted Vibrational Frequencies for 4-Chloropyrimidine (Illustrative Data)
| Wavenumber (cm⁻¹) (Scaled) | Assignment |
| 3100-3000 | C-H stretching |
| 1600-1400 | C=C and C=N stretching |
| 1300-1000 | In-plane C-H bending |
| 800-700 | C-Cl stretching |
| Below 600 | Ring deformation modes |
Note: This table provides an illustrative example of how vibrational frequencies and their assignments would be presented.
NMR and UV-Vis Spectroscopy
NMR Spectroscopy: The GIAO method is a reliable approach for calculating the isotropic magnetic shielding tensors, which can then be converted to NMR chemical shifts.[10] Theoretical predictions of ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of the nuclei.[4]
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.[13] This analysis helps in understanding the electronic transitions within the molecule, such as n → π* and π → π* transitions, which are characteristic of heterocyclic aromatic compounds.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.[2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[18] For 4-chloropyrimidine, the LUMO has significant lobes centered on the C-Cl carbon, indicating that this is the likely site for nucleophilic attack.[19]
Table 3: Frontier Molecular Orbital Properties of 4-Chloropyrimidine (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: This table shows an example of how HOMO-LUMO data would be summarized.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in a molecule by localizing the wavefunction into Lewis-like structures (bonds, lone pairs).[14] This method allows for the quantification of charge transfer between orbitals and the analysis of hyperconjugative interactions, which contribute to the stability of the molecule.[20][21] For this compound, NBO analysis can reveal the charge distribution across the pyrimidine ring and the nature of the C-Cl bond.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for predicting its reactive behavior.[8][15] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 4-chloropyrimidine, the MEP would show negative potential around the nitrogen atoms (lone pairs) and a positive potential around the hydrogen atoms. The presence of the electron-withdrawing chlorine atom would also influence the potential distribution on the ring.
Conclusion
Theoretical and computational studies offer a powerful lens through which to examine the molecular and electronic properties of this compound. While this guide has been constructed based on established methodologies and data from related compounds due to a scarcity of dedicated studies on the title compound, it provides a comprehensive framework for its in-silico analysis. Such studies are invaluable for understanding its reactivity, stability, and potential interactions in a biological context, thereby guiding the development of new pharmaceuticals. The combination of geometry optimization, spectroscopic predictions, and electronic structure analysis provides a holistic understanding that is essential for modern drug discovery and development.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjweb.com [irjweb.com]
- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. tau.ac.il [tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method | MDPI [mdpi.com]
- 12. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. wuxibiology.com [wuxibiology.com]
- 20. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]
- 21. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [file.scirp.org]
Safeguarding Research: A Technical Guide to the Safe Handling of 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-chloropyrimidine hydrochloride (CAS No: 179051-78-6). Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide synthesizes critical information from various safety data sheets to offer a detailed resource for professionals working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Pictograms:
-
GHS07 (Exclamation Mark)[4]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₄Cl₂N₂[2][5] |
| Molecular Weight | 150.99 g/mol [2] |
| Appearance | White to off-white powder or solid[5] |
| Melting Point | 193-194°C[5] |
| Solubility | Soluble in DMSO, slightly soluble in water[5] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are paramount to minimizing exposure risks.
Handling
All personnel must be thoroughly trained on the hazards and safe handling procedures before working with this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[1][3][6] Facilities should be equipped with an eyewash station and a safety shower.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3][6]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6] A dust mask of type N95 (US) is recommended.[4]
-
-
General Hygiene:
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][3][6] Store in a freezer under -20°C in an inert atmosphere.[5]
-
Incompatibilities: Store away from strong oxidizing agents and metals.[3]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1.[1] Avoid breathing dust and contact with the substance.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleanup: Sweep up the material and place it into a suitable, closed container for disposal.[1][6] Avoid generating dust.[6]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for first aid measures upon exposure.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the consulted safety data sheets. The hazard classifications are based on data from regulatory submissions and computational models. Standard methodologies for assessing acute toxicity (e.g., OECD Guidelines for the Testing of Chemicals) would typically be employed to determine values such as LD50 and LC50. However, specific experimental details for this compound are not provided in the referenced materials.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Chloropyridine 99 7379-35-3 [sigmaaldrich.com]
- 5. This compound | 179051-78-6 [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
The Synthetic Utility of 4-Chloropyrimidine Hydrochloride in the Preparation of Substituted Pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs and clinical candidates. The targeted synthesis of substituted pyrimidines is therefore a cornerstone of modern drug discovery. 4-Chloropyrimidine hydrochloride serves as a versatile and reactive starting material for the introduction of a wide array of functional groups onto the pyrimidine ring. Its electron-deficient nature, further activated by the chloro-substituent, makes it highly susceptible to nucleophilic substitution and cross-coupling reactions.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines utilizing 4-chloropyrimidine and its derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The displacement of the chloride at the 4-position of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed transformation. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. This pathway is facilitated by the electron-withdrawing nature of the pyrimidine nitrogens.[2] A variety of nucleophiles, including amines, thiols, and alkoxides, can be effectively utilized.
General Mechanism of Nucleophilic Aromatic Substitution
Caption: General mechanism of nucleophilic aromatic substitution on 4-chloropyrimidine.
Synthesis of 4-Aminopyrimidines (Amination)
The reaction of 4-chloropyrimidines with primary and secondary amines is a robust method for the synthesis of 4-aminopyrimidines, a common motif in pharmacologically active molecules.[3] The reaction can be performed under conventional heating or microwave irradiation.
Experimental Protocol: Amination of 4-Chloropyrimidine
-
Materials:
-
This compound
-
Amine nucleophile (e.g., substituted aniline, piperidine, morpholine) (1.1-1.5 equiv.)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) (1.5-2.0 equiv.)
-
Solvent (e.g., Ethanol, 2-Propanol, DMF, Water)
-
Reaction vessel (round-bottom flask with condenser or microwave reaction vial)
-
-
Procedure (Conventional Heating):
-
To a solution of the 4-chloropyrimidine derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.
-
-
Procedure (Microwave-Assisted Synthesis):
-
In a microwave reaction vial, combine the 4-chloropyrimidine derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).
-
After cooling, work-up and purify the product as described for conventional heating.
-
Data Presentation: Amination of Chloropyrimidines
| Entry | Chloropyrimidine | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloropyrimidine | Aniline | HCl | Water | 100 | 1 | 85 |
| 2 | 4-Chloropyrimidine | Morpholine | K₂CO₃ | DMF | 100 | 4 | 92 |
| 3 | 2,4-Dichloropyrimidine | Benzylamine | TEA | EtOH | 80 | 6 | 78 (4-substituted) |
| 4 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Methoxyaniline | HCl | Water | 100 | 1 | 95 |
Note: Yields are representative and may vary based on the specific substrates and reaction conditions.
Synthesis of 4-(Alkyl/Arylthio)pyrimidines
4-Chloropyrimidines readily react with thiols in the presence of a base to yield 4-(alkyl/arylthio)pyrimidines. The thiolate, generated in situ, acts as the nucleophile.
Experimental Protocol: Thiolation of 4-Chloropyrimidine
-
Materials:
-
4-Chloropyrimidine derivative
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equiv.)
-
Base (e.g., NaH, K₂CO₃, NaOH) (1.1 equiv.)
-
Solvent (e.g., DMF, THF, Ethanol)
-
-
Procedure:
-
Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.
-
Add the 4-chloropyrimidine derivative (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
-
Synthesis of 4-Alkoxypyrimidines
The reaction of 4-chloropyrimidines with alkoxides provides access to 4-alkoxypyrimidines.
Experimental Protocol: Alkoxylation of 4-Chloropyrimidine
-
Materials:
-
4-Chloropyrimidine derivative
-
Alcohol (e.g., methanol, ethanol) (as solvent or reagent)
-
Base (e.g., NaH, NaOMe, KOtBu) (1.1 equiv.)
-
-
Procedure:
-
Prepare the alkoxide by adding the base (1.1 equiv.) to the alcohol (can be used as the solvent) at 0 °C.
-
Add the 4-chloropyrimidine derivative (1.0 equiv.) to the alkoxide solution.
-
Stir the reaction at room temperature or heat under reflux until the starting material is consumed (monitor by TLC/LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. 4-Chloropyrimidines are excellent substrates for these transformations, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures.[5]
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrimidine
-
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)[6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)[6]
-
Schlenk flask and condenser
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 4-chloropyrimidine derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).[4][6]
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
-
Data Presentation: Suzuki-Miyaura Coupling of Chloropyrimidines
| Entry | Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 51 (4-substituted)[7] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60[8] |
| 3 | 6-Chloropyrimidin-4-ol | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2-4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 88[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] It is particularly useful for coupling aryl halides with a wide range of amines under milder conditions than traditional methods.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloropyrimidine
-
Materials:
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (2 mol%) and the phosphine ligand (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[9]
-
Under a positive pressure of inert gas, add the 4-chloropyrimidine derivative (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).[9]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring (typically 80-120 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 98 |
| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 95 |
| 3 | 5-Bromo-2-chloro-4-methoxypyrimidine | N-Methylpiperazine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 (at C5-Br)[9] |
Safety Considerations
-
Chloropyrimidines: These compounds can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.[9] They can also be toxic and should be handled with care.
-
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.[9] Handle them in a glovebox or under an inert atmosphere.
-
Solvents: Use anhydrous and degassed solvents, especially for cross-coupling reactions, to prevent catalyst deactivation and side reactions. Many organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of substituted pyrimidines. The protocols outlined in this document for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust starting points for researchers in drug discovery and medicinal chemistry. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products. The provided data tables and workflows serve as a guide for the rational design and execution of these important synthetic transformations.
References
- 1. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Nucleophilic aromatic substitution (SNAr) of chloropyrimidines is a robust and versatile strategy for the synthesis of functionalized pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, further activated by the chlorine substituent at the 4-position, facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion.[3]
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of 4-chloropyrimidine hydrochloride with a focus on N-, S-, and O-nucleophiles. The use of the hydrochloride salt is common for stability and handling of the parent amine. It is important to note that the hydrochloride salt requires at least one equivalent of base to be neutralized before the SNAr reaction can proceed, in addition to the base that may be required for the nucleophile or to quench the HCl generated during the reaction.
Reaction Mechanism
The generally accepted mechanism for the nucleophilic aromatic substitution of 4-chloropyrimidine is a two-step addition-elimination process. The reaction proceeds through a resonance-stabilized anionic adduct known as a Meisenheimer intermediate. This intermediate then eliminates the chloride leaving group to yield the substituted pyrimidine product.[3]
Caption: General mechanism of nucleophilic aromatic substitution on 4-chloropyrimidine.
Experimental Protocols
Protocol 1: Substitution with Amine Nucleophiles (Amination)
This protocol describes the reaction of this compound with primary and secondary amines to synthesize 4-aminopyrimidine derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., substituted aniline, piperidine, morpholine)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))
-
Solvent (e.g., Ethanol, 2-Propanol, N,N-Dimethylformamide (DMF), Water)
-
Round-bottom flask with condenser or microwave reaction vial
-
Standard work-up and purification reagents and equipment
Procedure A: Conventional Heating
-
To a solution of the amine nucleophile (1.1-1.5 equivalents) in the chosen solvent, add the base (2.5-3.0 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.[3]
Procedure B: Microwave Irradiation
-
In a microwave reaction vial, combine this compound (1.0 equivalent), the amine nucleophile (1.1 equivalents), the base (e.g., DIPEA, 2.1 equivalents), and the solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the specified temperature (e.g., 120-140 °C) for the designated time (e.g., 15-30 minutes).[3]
-
After cooling, work up and purify the product as described in Procedure A.
Protocol 2: Substitution with Thiol Nucleophiles (Thiolation)
This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio)pyrimidines.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, alkyl thiol)
-
Base (e.g., Sodium hydroxide (NaOH), Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃))
-
Solvent (e.g., Ethanol, DMF, DMSO)
-
Reaction vessel
-
Standard work-up and purification reagents and equipment
Procedure:
-
Prepare the thiolate by dissolving the thiol (1.1 equivalents) in a solution of the base (1.1 equivalents) in the chosen solvent at room temperature.
-
In a separate vessel, dissolve this compound (1.0 equivalent) in the solvent and add a neutralizing base (1.0 equivalent, e.g., TEA or K₂CO₃).
-
Add the neutralized 4-chloropyrimidine solution to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 hours).[3]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Substitution with Alcohol Nucleophiles (Alkoxylation)
This protocol describes the reaction of this compound with alcohols to form 4-alkoxypyrimidine derivatives.
Materials:
-
This compound
-
Alcohol nucleophile (serves as nucleophile and often as solvent)
-
Strong Base (e.g., Sodium (Na), Sodium hydride (NaH), powdered Sodium hydroxide (NaOH))
-
Aprotic solvent (e.g., DMSO, THF if the alcohol is not the solvent)
-
Reaction vessel with an inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, add the alcohol (as solvent or 1.1 equivalents in an aprotic solvent).
-
Carefully add the base (e.g., NaH, 1.1 equivalents) to the alcohol to generate the alkoxide in situ.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., DMSO) and add a neutralizing base (1.0 equivalent, e.g., DIPEA).
-
Add the neutralized 4-chloropyrimidine solution to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Data Presentation
The following tables summarize representative examples of nucleophilic aromatic substitution reactions on 4-chloropyrimidines.
Table 1: Amination of 4-Chloropyrimidine Derivatives
| Entry | 4-Chloropyrimidine Derivative | Amine Nucleophile | Solvent | Base | Conditions | Time | Yield (%) |
| 1 | 4-Chloropyrimidine | 4-Methylpiperazine | Propanol | Triethylamine | 120-140 °C (MW) | 15-30 min | 54[3] |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | HCl (0.1 equiv.) | 80 °C | 6 h | 91[3] |
| 3 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Fluoroaniline | Water | HCl (0.1 equiv.) | 80 °C | 3 h | 94[3] |
Table 2: Thiolation of 4-Chloropyrimidine Derivatives
| Entry | 4-Chloropyrimidine Derivative | Thiol Nucleophile | Solvent | Base | Conditions | Time | Yield (%) |
| 1 | 4-Chloropyrimidine | Thiophenol | Ethanol | NaOEt | Reflux | 2 h | Not specified |
| 2 | 4-Chloropyrimidine | Ethanethiol | DMF | K₂CO₃ | 50 °C | 4 h | Not specified |
Table 3: Alkoxylation of 4-Chloropyridine Hydrochloride
| Entry | Alcohol Nucleophile | Solvent | Base | Conditions | Time | Yield (%) |
| 1 | 1-Pentanol | DMSO | Powdered NaOH | 80 °C | Overnight | 75-80 |
| 2 | 1-Decanol | DMSO | Powdered NaOH | 80 °C | Overnight | 75-80 |
| 3 | 1-Octadecanol | DMSO | Powdered NaOH | 80 °C | Overnight | 75-80 |
Visualizations
Caption: General experimental workflow for SNAr of 4-chloropyrimidine HCl.
Caption: Diversity of products from different nucleophiles.
Applications in Drug Development
The 4-substituted pyrimidine core, readily accessible through the SNAr reactions described, is a key structural component in numerous approved drugs and clinical candidates. These derivatives are often designed as kinase inhibitors, leveraging the pyrimidine scaffold to mimic the hinge-binding region of ATP in the kinase domain.
Examples of Drug Classes and Scaffolds:
-
Kinase Inhibitors: Many small molecule kinase inhibitors targeting EGFR, VEGFR, and other kinases in oncology feature a 2,4-diaminopyrimidine or related scaffold. The synthesis of these molecules often involves a sequential SNAr reaction on a dichloropyrimidine precursor.
-
Antiviral Agents: Certain pyrimidine nucleoside analogs and other pyrimidine-containing compounds have demonstrated potent antiviral activity.
-
CNS Agents: The versatility of the pyrimidine core allows for the synthesis of diverse libraries of compounds that have been explored for their activity on central nervous system targets.
The ability to readily introduce a wide range of substituents at the 4-position of the pyrimidine ring through nucleophilic aromatic substitution makes this compound a valuable and widely used building block in the design and synthesis of novel therapeutic agents.
References
Application Notes and Protocols for Suzuki Coupling of 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Chloropyrimidine hydrochloride. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of substituted pyrimidines, a class of compounds with significant therapeutic potential.
The use of this compound as a starting material requires careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base. The base must be sufficient to both neutralize the hydrochloride salt to the free 4-chloropyrimidine and to facilitate the catalytic cycle of the Suzuki coupling. These protocols offer a robust starting point for researchers, enabling the efficient synthesis of a diverse range of 4-arylpyrimidines.
Data Presentation: Optimized Reaction Conditions
The successful Suzuki coupling of this compound is contingent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize various reported conditions for the Suzuki coupling of related chloropyrimidines, which can be adapted and optimized for this compound.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyrimidines
| Entry | Chloropyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 (MW) | >95 (C4-arylation)[1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (27) | - | K₂CO₃ (3) | Toluene/Ethanol/H₂O | 55 | 12 | 51 (C4-arylation)[2] |
| 3 | Resin-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ (10) | P(t-Bu)₃ (20) | KF (8) | THF | 50 | 18-22 | Moderate |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 18-22 | Good |
| 5 | 6-Chloropyrimidin-4-ol | Arylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | High |
Table 2: Catalyst and Ligand Selection
| Catalyst | Ligand | Key Features |
| Pd(PPh₃)₄ | PPh₃ (integrated) | Standard, versatile catalyst for a range of Suzuki couplings.[1][3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Highly active catalyst system, particularly for less reactive aryl chlorides.[4] |
| Pd(OAc)₂ | SPhos | Buchwald ligand-based system, often demonstrating high reactivity and broad functional group tolerance.[5] |
| Pd(dppf)Cl₂ | dppf (integrated) | Effective for a variety of cross-coupling reactions, including those with heteroaryl halides. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 - 4.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of 1,4-Dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (3.0-4.0 equiv).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is in the range of 0.1-0.5 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylpyrimidine product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines the general workflow for performing a Suzuki coupling reaction in the laboratory.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with 4-chloropyrimidine hydrochloride. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyrimidines, which are prevalent scaffolds in medicinal chemistry and materials science.[1][2] The protocols outlined below detail methodologies for common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
General Considerations
The success of palladium-catalyzed cross-coupling with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the relatively lower reactivity of aryl chlorides compared to bromides and iodides, robust catalytic systems are often required.[3][4]
-
This compound: The use of the hydrochloride salt necessitates the addition of at least one equivalent of base to neutralize the HCl and generate the free base form of the pyrimidine in situ before the catalytic cycle can proceed. This should be factored into the total amount of base used in the reaction.
-
Palladium Catalyst: A variety of palladium sources, both Pd(0) and Pd(II) precursors, can be effective. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of catalyst can influence reaction efficiency and should be optimized for each specific coupling reaction.[3]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like chloro-heteroarenes, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos and BrettPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote efficient oxidative addition.[3][4]
-
Base: The base is essential for the transmetalation step in Suzuki, Stille, and Sonogashira couplings, and for the deprotonation of the nucleophile in Buchwald-Hartwig and Heck reactions.[5][6][7] Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as alkoxides such as NaOt-Bu.[3] The choice of base can significantly impact reaction rates and yields.
-
Solvent: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[3] Common choices include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents such as DMF or NMP, depending on the specific reaction requirements.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 4-chloropyrimidine and various aryl or heteroaryl boronic acids or their esters.[6]
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3) | THF | 50 | 16 | 92[8] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene | 110 | 8 | 78 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube or microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time, monitoring the progress by TLC or LC-MS.[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling 4-chloropyrimidine with a wide range of primary and secondary amines.[9][10]
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (2.4) | Toluene | 100 | 18 | 95[5] |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ (3) | Toluene | 100 | 16 | 75 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOt-Bu, 2.4 mmol).[5]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[5]
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol) and the amine (1.2 mmol).[11]
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.[11]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) for the required time, monitoring by TLC or LC-MS.[5]
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.[11]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[11]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between 4-chloropyrimidine and terminal alkynes.[12][13]
Representative Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | DMF | 80 | 6 | 90[5] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH (3) | THF | 60 | 12 | 85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ (3) | Acetonitrile | 80 | 8 | 79 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a reaction flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol).[5]
-
Inert Atmosphere: Flush the flask with an inert gas.[5]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 mmol). Then, add the terminal alkyne (1.2 mmol) via syringe.[5]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 60-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through Celite to remove the catalyst.[11]
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.[11]
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond by coupling 4-chloropyrimidine with an alkene.[14][15]
Representative Reaction Conditions for Heck Reaction
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.5) | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (3) | NMP | 140 | 18 | 82 |
| 3 | 1-Octene | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 36 | 65 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand if necessary (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 2.5 mmol).[11]
-
Reagent and Solvent Addition: Add the alkene (1.5 mmol) and a polar aprotic solvent (e.g., DMF or NMP).[11]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time, monitoring by TLC or GC-MS.[11]
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.[11]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[11]
Stille Coupling
The Stille coupling enables the formation of C-C bonds by reacting 4-chloropyrimidine with an organotin compound.[16][17]
Representative Reaction Conditions for Stille Coupling
| Entry | Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 88 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | LiCl (3 equiv.) | THF | 70 | 24 | 91 |
| 3 | (Tributylstannyl)thiophene | PdCl₂(AsPh₃)₂ (3) | - | CuI (10 mol%) | NMP | 100 | 10 | 84 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a flame-dried flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base if required by the specific protocol (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., toluene) followed by the organostannane (1.1 mmol).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with an organic solvent. Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding within the ATP-binding pocket of a wide range of kinases. 4-Chloropyrimidine hydrochloride is a versatile and reactive starting material for the synthesis of diverse libraries of pyrimidine-based kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of kinase inhibitors, detailed experimental protocols for key synthetic transformations, and quantitative data on the biological activity of representative compounds.
Application Notes
The primary application of this compound in kinase inhibitor synthesis revolves around two key reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro substituent by a variety of nucleophiles. Amines, in particular, are commonly used to generate 4-aminopyrimidine derivatives, a core scaffold in many potent kinase inhibitors. The reaction typically proceeds under basic conditions to neutralize the generated HCl. For less reactive anilines, acid catalysis can be employed.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C4 position of the pyrimidine and a variety of aryl or heteroaryl boronic acids or esters. This allows for the synthesis of 4-arylpyrimidine scaffolds, which are also prevalent in kinase inhibitors. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
By employing these synthetic strategies, researchers can generate extensive libraries of substituted pyrimidines for screening against various kinase targets implicated in diseases such as cancer and inflammatory disorders.
Data Presentation: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro potency (IC50 values) of representative kinase inhibitors synthesized from pyrimidine scaffolds. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[1][2][3]
Table 1: IC50 Values of 4-Anilino-pyrimidine Based Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold/Compound | IC50 (nM) | Reference |
| EGFR | PD 158780 | 13 | [4] |
| EGFR | PD 153717 | 110 | [4] |
| EGFR | PD 69896 | 2085 | [4] |
| LCK | PP1 | 5 | [5] |
| Fyn | PP1 | 6 | [5] |
| LCK | PP2 | 4 | [5] |
| Fyn | PP2 | 3 | [5] |
| RET | AD-80 | 4 | [5] |
| BTK | Compound 32 | 0.17 | [5] |
| EGFR | Compound 32 | 0.21 | [5] |
Table 2: IC50 Values of Pyrimidine-Based CDK Inhibitors
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 | Reference |
| (R)-roscovitine | 2700 | 100 | >100000 | - | >100000 | 500 | 800 | [6] |
| Dinaciclib | 3 | 1 | - | 1 | - | - | 4 | [6] |
| AT7519 | 190 | 44 | 67 | 18 | - | - | <10 | [6] |
| P276-00 | 79 | 224 | 63 | - | - | - | 20 | [6] |
| BAY-1000394 | 5-25 | 5-25 | 5-25 | - | - | 5-25 | 5-25 | [6] |
| Ribociclib | - | - | 10 | - | 39 | - | - | [7] |
| Palbociclib | - | - | 11 | - | 15 | - | - | [7] |
| Abemaciclib | - | - | 2 | - | 10 | - | - | [7] |
Table 3: IC50 Values of Pyrimidine-Based VEGFR Inhibitors
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Sunitinib (reference) | 0.039 | [8] |
| Compound 25m | 0.026 | [8] |
| Compound 25h | 0.096 | [8] |
| Compound 16b | 0.56 | [8] |
| Compound 46j | 0.081 | [8] |
| Compound 49a | 0.116 | [8] |
| Compound 91b | 0.53 | [8] |
| Compound 91e | 0.61 | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors starting from this compound.
Protocol 1: Synthesis of N-Aryl-pyrimidin-4-amines via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 2.5 equivalents)
-
Solvent: Isopropanol (iPrOH), Ethanol (EtOH), or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent (e.g., iPrOH).
-
Add the substituted aniline (1.0 - 1.2 equivalents) to the suspension.
-
Add the base (DIPEA or TEA, 2.0 - 2.5 equivalents) dropwise to the reaction mixture. The hydrochloride salt will react with the base.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-aryl-pyrimidin-4-amine.
Protocol 2: Synthesis of 4-Arylpyrimidines via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloropyrimidine with an arylboronic acid.
Materials:
-
4-Chloropyrimidine (prepared from the hydrochloride salt by neutralization)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a ligand like SPhos) (0.02 - 0.05 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, Toluene/water, DMF)
-
Schlenk flask or microwave vial
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification reagents
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add 4-chloropyrimidine (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture, typically between 80-110 °C (conventional heating) or up to 150°C (microwave irradiation), and stir for a period ranging from 30 minutes to 24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-arylpyrimidine.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by pyrimidine-based kinase inhibitors.
Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.
Caption: Aurora Kinase signaling in mitosis and the effect of inhibition.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for kinase inhibitor synthesis and a logical diagram for the development process.
Caption: General experimental workflow for kinase inhibitor synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
4-Chloropyrimidine Hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Chloropyrimidine hydrochloride is a highly versatile heterocyclic building block that plays a pivotal role as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its reactivity, particularly towards nucleophilic aromatic substitution (SNAr), allows for the facile introduction of diverse functional groups onto the pyrimidine core, a scaffold present in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent kinase inhibitors and antimicrobial agents.
I. Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell growth and proliferation. 4-Chloropyrimidine derivatives are crucial precursors in the synthesis of several blockbuster anti-cancer drugs, including Gefitinib and Imatinib.
A. Gefitinib (Iressa®)
Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] The synthesis of Gefitinib relies on a 4-chloroquinazoline intermediate, which shares similar reactivity principles with 4-chloropyrimidine. The key step involves the nucleophilic substitution of the chlorine atom by an aniline derivative.
EGFR Signaling Pathway:
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] In many cancers, this pathway is constitutively active due to mutations in the EGFR, leading to uncontrolled cell division. Gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.[3][4]
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Experimental Protocol: Synthesis of a Gefitinib Precursor
This protocol outlines the synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib) from a 4-chloroquinazoline intermediate.
Table 1: Synthesis of Gefitinib - Reaction Parameters
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline, 3-chloro-4-fluoroaniline | Methanol, Hydrochloric acid | Reflux (approx. 65) | 6 | ~99%[3] |
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (1.0 eq) in methanol.
-
Addition of Aniline: Add a solution of 3-chloro-4-fluoroaniline (1.0-1.2 eq) in methanol to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture and add hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with cold methanol, and dry under vacuum to obtain the final product.
B. Imatinib (Gleevec®)
Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. It functions by inhibiting the Bcr-Abl fusion protein, an abnormal tyrosine kinase. The synthesis of Imatinib involves the coupling of a pyrimidine-containing amine with a benzoyl chloride derivative. While not directly starting from this compound, the synthesis of the key pyrimidine intermediate often involves reactions of chloropyrimidines.
Bcr-Abl Signaling Pathway:
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling pathways, leading to increased cell proliferation and inhibition of apoptosis.[5][6] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing its activity.[7]
Caption: Bcr-Abl Signaling Pathway and the inhibitory action of Imatinib.
Experimental Protocol: Synthesis of an Imatinib Intermediate
This protocol describes a key step in the synthesis of Imatinib, the amidation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.
Table 2: Synthesis of Imatinib - Reaction Parameters
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride | Isopropyl alcohol, Potassium carbonate | Not specified | Not specified | ~90%[8][9] |
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1.0 eq) in isopropyl alcohol.
-
Addition of Reagents: Add potassium carbonate (as a base) followed by the dropwise addition of a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride (1.0-1.2 eq) in an appropriate solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water to precipitate the crude product.
-
Purification: The crude Imatinib base is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.[10]
II. Application in the Synthesis of Antimicrobial Agents
The pyrimidine nucleus is also a common feature in many antimicrobial agents. The ability to functionalize the pyrimidine ring at various positions using chloropyrimidine intermediates is a valuable strategy in the development of new antibacterial and antifungal compounds.
Experimental Workflow: General Nucleophilic Aromatic Substitution (SNAr)
The following workflow illustrates the general procedure for the synthesis of pyrimidine-based antimicrobial agents via nucleophilic substitution on a 4-chloropyrimidine core.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
Microwave-Assisted Synthesis with 4-Chloropyrimidine Hydrochloride: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient and rapid functionalization of this heterocycle is paramount in drug discovery programs. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, improving yields, and often leading to cleaner reaction profiles compared to conventional heating methods. This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4-substituted pyrimidine derivatives utilizing 4-chloropyrimidine hydrochloride as a versatile starting material.
Introduction to Microwave-Assisted Nucleophilic Aromatic Substitution (SNA)
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloro substituent. Microwave irradiation significantly enhances the rate of these reactions by efficiently heating the polar reactants and solvents, leading to rapid and uniform temperature increases that are difficult to achieve with conventional heating.[1][2][3]
The general scheme for the microwave-assisted SNAr on 4-chloropyrimidine involves the reaction with a nucleophile, typically in the presence of a base to neutralize the generated HCl and deprotonate the nucleophile if necessary.
Data Presentation: Comparison of Conventional and Microwave-Assisted Methods
Microwave-assisted synthesis consistently demonstrates significant advantages over classical thermal methods in terms of reaction time and often provides comparable or improved yields.
| Product | Nucleophile | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 1-methylpiperazine | Microwave | Propanol | 120-140 | 15-30 min | 54 | [4] |
| 4-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | 1-(4-fluorophenyl)piperazine | Microwave | Propanol | 120-140 | 15-30 min | - | [4] |
| 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | 1-(2-fluorophenyl)piperazine | Microwave | Propanol | 120-140 | 15-30 min | 54 | [4] |
| 4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amine | 1-(4-bromophenyl)piperazine | Microwave | Propanol | 120-140 | 15-30 min | - | [4] |
| 4-(4-(4-chlorophenyl)piperazin-1-yl)pyrimidin-2-amine | 1-(4-chlorophenyl)piperazine | Microwave | Propanol | 120-140 | 15-30 min | - | [4] |
| General 4-aminopyrimidines | Various amines | Conventional | Various | 80-120 | 2-24 h | - | |
| General 4-aminopyrimidines | Various amines | Microwave | Ethanol | - | - | - |
Note: The data for the synthesis of 2-amino-4-substituted pyrimidines is presented as a strong proxy for the reactivity of the 4-chloro position under microwave conditions. Yields for some compounds were not explicitly stated in the source material.
Experimental Protocols
Protocol 1: Microwave-Assisted Amination of this compound
This protocol describes a general procedure for the reaction of this compound with primary and secondary amines to synthesize 4-aminopyrimidine derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., substituted aniline, piperidine, morpholine)
-
Solvent (e.g., Ethanol, 2-Propanol, DMF, Water)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃)
-
Microwave reaction vial (10 mL)
-
Microwave reactor
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 equiv.).
-
Add the amine nucleophile (1.1-1.5 equiv.) and the chosen solvent (e.g., 3-5 mL of ethanol).[1]
-
Add the base (2.0-2.5 equiv. of DIPEA or TEA) to the suspension. The additional equivalent of base is to neutralize the hydrochloride salt.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 120–140 °C) for a specified time (usually 10–30 minutes).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the vial to cool to room temperature.
-
The reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-aminopyrimidine derivative.
Protocol 2: Microwave-Assisted Synthesis of 4-(Alkyl/Arylthio)pyrimidines
This protocol outlines the reaction of this compound with thiols to form 4-(alkyl/arylthio)pyrimidine derivatives.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Microwave reaction vial (10 mL)
-
Microwave reactor
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a separate flask, prepare the thiolate by dissolving the thiol (1.1 equiv.) in the chosen solvent and adding the base (1.1 equiv.) at room temperature.
-
In a 10 mL microwave reaction vial, place this compound (1.0 equiv.) and an additional equivalent of base (e.g., K₂CO₃).
-
Add the pre-formed thiolate solution to the microwave vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for 10-20 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: Nucleophilic aromatic substitution on 4-chloropyrimidine.
Caption: General workflow for microwave-assisted synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. epcp.ac.in [epcp.ac.in]
- 3. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Chloropyrimidine Hydrochloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds, including approved pharmaceuticals and clinical candidates. The functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Among the various methods for pyrimidine derivatization, the nucleophilic aromatic substitution (SNAr) of chloropyrimidines with amines is a particularly powerful and versatile strategy for the synthesis of 4-aminopyrimidine derivatives.
These 4-aminopyrimidine compounds are key building blocks in the development of targeted therapies, most notably as kinase inhibitors for the treatment of cancer and inflammatory diseases. They are also being investigated as beta-amyloid cleaving enzyme-1 (BACE1) inhibitors for Alzheimer's disease and as EP2 receptor antagonists. This document provides detailed application notes and experimental protocols for the reaction of 4-chloropyrimidine hydrochloride with a range of primary and secondary amines.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing chloro substituent, facilitates the nucleophilic attack of an amine at the C4 position. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled as a leaving group, restoring the aromaticity of the ring and yielding the final 4-aminopyrimidine product.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
The choice of reaction conditions, including solvent, base, and temperature, is crucial for the successful synthesis of 4-aminopyrimidines and depends on the reactivity of both the specific 4-chloropyrimidine derivative and the amine nucleophile.
Protocol 1: Conventional Heating with a Base
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., substituted aniline, piperidine, morpholine) (1.1-1.5 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., Ethanol, 2-Propanol, DMF, Water)
Procedure:
-
To a solution of the 4-chloropyrimidine derivative (1.0 equiv) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv) and the base (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for the amination of chloropyrimidines.
Materials:
-
2-Amino-4-chloropyrimidine (1.0 equiv, e.g., 2 mmol)
-
Substituted amine (1.0 equiv, e.g., 2 mmol)
-
Triethylamine (TEA) (e.g., 200 µL)
-
Anhydrous propanol (e.g., 1 mL)
Procedure:
-
In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (1.0 equiv) and the substituted amine (1.0 equiv) in anhydrous propanol (1 mL).[1]
-
Add triethylamine (200 µL) to the stirring mixture.[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-140 °C for 15-30 minutes.[1]
-
Monitor the reaction by TLC.
-
After completion and cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[1]
Protocol 3: Acid-Catalyzed Amination in Water
For certain substrates, particularly with anilines, an acid-catalyzed reaction in water can be a highly efficient and environmentally friendly method.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Hydrochloric acid (HCl) (0.1 equiv)
-
Water
Procedure:
-
Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the aniline derivative (1.1 equiv) in water.
-
Add hydrochloric acid (0.1 equiv) to the mixture.
-
Heat the reaction mixture (e.g., to 80 °C) and stir. Reaction times can vary from 1 to 24 hours depending on the aniline's reactivity.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate from the reaction mixture and can be collected by filtration.
-
If necessary, neutralize the mixture with a saturated aqueous solution of Na₂CO₃ and extract the product with an organic solvent like ethyl acetate.[3]
-
Dry the organic phase, concentrate, and purify by column chromatography if needed.
Experimental Workflow
The general workflow for the synthesis and purification of 4-aminopyrimidines is outlined below.
Caption: General experimental workflow for nucleophilic substitution.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative examples of the reaction of 4-chloropyrimidines with various amines under different conditions.
Table 1: Reaction of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines in Water[2]
| Entry | Aniline Derivative | pKₐ | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Aniline | 4.6 | 6 | >99 | 91 |
| 2 | 4-Fluoroaniline | 4.6 | 6 | >99 | - |
| 3 | 4-Butylaniline | 4.9 | 9 | >99 | 88 |
| 4 | 4-Methoxyaniline | 5.3 | 2 | >99 | - |
| 5 | 4-Bromo-3-fluoroaniline | 2.7 | 3 | >99 | 91 |
| 6 | 4-Fluoro-N-methylaniline | 5.2 | 22 | >99 | 88 |
| 7 | 2-Hydroxyaniline | 4.7 | 1 | >99 | - |
| 8 | 2-Iodoaniline | 2.6 | 22 | 80 | - |
Reactions were conducted with 1.1 equivalents of aniline and 0.1 equivalents of HCl in water at 80°C.
Table 2: Microwave-Assisted Synthesis of 2-Amino-4-(piperazin-1-yl)pyrimidine Derivatives[1]
| Product | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1-Methylpiperazine | 120-140 | 15-30 | - |
| 2 | 4-Methylpiperidine | 120-140 | 15-30 | - |
| 3 | 1-(Pyrimidin-2-yl)piperazine | 120-140 | 15-30 | - |
| 4 | 1-(4-Fluorophenyl)piperazine | 120-140 | 15-30 | - |
| 5 | 1-(2-Fluorophenyl)piperazine | 120-140 | 15-30 | - |
| 6 | 1-(4-Bromophenyl)piperazine | 120-140 | 15-30 | - |
| 7 | 1-(4-Chlorophenyl)piperazine | 120-140 | 15-30 | - |
Specific yield data was not provided in the source for each compound but the general procedure was reported as high-yielding.
Table 3: Amination of Other Fused Chloropyrimidines with Aniline[2]
| Entry | Chloropyrimidine Derivative | Conditions | Reaction Time (h) | Isolated Yield (%) |
| 1 | 4-Chloroquinoline | H₂O, 40°C, no HCl | 1 | 85 |
| 2 | 4-Chlorothieno[2,3-d]pyrimidine | H₂O, 80°C, no HCl | 1 | 89 |
| 3 | 6-Chloropurine | H₂O, 80°C, 0.1 equiv HCl | 1 | 86 |
Applications in Drug Development
The 4-aminopyrimidine scaffold is a key pharmacophore in a multitude of small-molecule inhibitors targeting various protein kinases. Modifications at the amino substituent allow for fine-tuning of the inhibitor's interaction with the target protein, leading to improved potency and selectivity.
Caption: Logical relationship from starting materials to applications.
Examples of therapeutic areas where 4-aminopyrimidine derivatives are prominent include:
-
Oncology: As inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK).[4]
-
Neurodegenerative Diseases: In the design of inhibitors for enzymes such as BACE1, which is implicated in Alzheimer's disease.[5]
-
Inflammation and Immunology: Targeting prostaglandin E2 receptors like EP2.[6]
-
Antiviral and Agricultural Applications: These compounds also serve as building blocks for antiviral agents and agricultural chemicals.[7]
Conclusion
The reaction of this compound with amines is a robust and highly adaptable method for the synthesis of a diverse range of 4-aminopyrimidine derivatives. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and data presented herein provide a comprehensive guide for scientists engaged in the synthesis and application of these valuable heterocyclic compounds in drug discovery and development.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
Application Notes and Protocols for the Synthesis of 4-Aminopyrimidines from 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. The targeted synthesis of substituted pyrimidines is, therefore, of paramount importance in medicinal chemistry and drug discovery. One of the most versatile and widely employed methods for the functionalization of the pyrimidine core is the nucleophilic aromatic substitution (SNAr) of halopyrimidines. This document provides detailed application notes and protocols for the synthesis of 4-aminopyrimidines from the readily available precursor, 4-chloropyrimidine hydrochloride.
The reaction proceeds via the displacement of the chloro-substituent at the C4 position of the pyrimidine ring by a primary or secondary amine. The electron-deficient nature of the pyrimidine ring facilitates this nucleophilic attack, making it an efficient method for generating diverse libraries of 4-aminopyrimidine derivatives for biological screening. These derivatives have shown significant potential as inhibitors of various kinases and enzymes implicated in diseases such as cancer and Alzheimer's.[1]
Reaction Mechanism and Principles
The synthesis of 4-aminopyrimidines from this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves a two-step addition-elimination process. First, the amine nucleophile attacks the electron-deficient C4 position of the pyrimidine ring, which is activated by the electron-withdrawing nitrogen atoms and the chloro-substituent. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is expelled as a leaving group, and the aromaticity of the pyrimidine ring is restored, yielding the 4-aminopyrimidine product. A base is typically required to neutralize the hydrochloric acid generated during the reaction, especially when starting from the hydrochloride salt of 4-chloropyrimidine.
Data Presentation: Synthesis of 4-Aminopyrimidines
The following tables summarize the reaction conditions and yields for the synthesis of various 4-aminopyrimidines from chloropyrimidine precursors using both conventional heating and microwave-assisted methods.
Table 1: Conventional Synthesis of 4-Aminopyrimidines
| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | Triethylamine | Reflux | 3 | Good to Excellent |
| 2 | Morpholine | DMF | DIPEA | 100 | 12 | Moderate to Good |
| 3 | Piperidine | 1,4-Dioxane | K₂CO₃ | 110 | 8 | Good |
| 4 | Benzylamine | DMSO | Triethylamine | 120 | 6 | Good |
| 5 | N-Methylaniline | Ethanol | - | Reflux | 4 | High |
Note: Yields are generalized from literature on similar SNAr reactions. Specific yields may vary based on the exact substrate and reaction scale.
Table 2: Microwave-Assisted Synthesis of 2-Amino-4-substituted-aminopyrimidine Derivatives
| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Methylpiperazine | Propanol | 120-140 | 15-30 | 54 | [2] |
| 2 | 4-(Pyrimidin-2-yl)piperazine | Propanol | 120-140 | 15-30 | 54 | [2] |
| 3 | 4-(2-Fluorophenyl)piperazine | Propanol | 120-140 | 15-30 | 54 | [2] |
| 4 | 4-(4-Bromophenyl)piperazine | Propanol | 120-140 | 15-30 | 54 | [2] |
This table is based on the synthesis starting from 2-amino-4-chloropyrimidine, demonstrating the utility of microwave synthesis for related structures.
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis of 4-Aminopyrimidines
This protocol describes a general method for the reaction of this compound with a variety of primary and secondary amines using conventional heating.
Materials and Equipment:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous solvent (e.g., Ethanol, DMF, 1,4-Dioxane, DMSO)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add the desired amine nucleophile (1.1-1.5 eq.) and a suitable anhydrous solvent.
-
Add the base (2.0-2.5 eq.) to the reaction mixture. The additional base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If the solvent is DMF or DMSO, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If the solvent is ethanol or dioxane, concentrate the mixture under reduced pressure, then partition the residue between water and an organic solvent.
-
Wash the combined organic layers with water and brine to remove the base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminopyrimidine.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: General Procedure for Microwave-Assisted Synthesis of 4-Aminopyrimidines
This protocol provides a rapid and efficient method for the synthesis of 4-aminopyrimidines using microwave irradiation.
Materials and Equipment:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous solvent (e.g., Ethanol, Propanol, DMF)
-
Base (e.g., DIPEA, TEA)
-
Microwave reaction vial with a cap
-
Microwave reactor
-
Standard laboratory glassware
-
Reagents for work-up and purification
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq.), the amine nucleophile (1.1 eq.), and a suitable anhydrous solvent.
-
Add the base (2.1 eq.) to the solution.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120–150 °C for 15–45 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminopyrimidine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 4-aminopyrimidines.
Signaling Pathway Inhibition by 4-Aminopyrimidine Derivatives
4-Aminopyrimidine analogs have been identified as potent inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and in the pathogenesis of Alzheimer's disease through the inhibition of Beta-secretase 1 (BACE1).
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aminopyrimidine derivatives.
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Inhibition of BACE1 by 4-aminopyrimidine derivatives in the amyloidogenic pathway.
References
Sonogashira Coupling with 4-Chloropyrimidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 4-chloropyrimidine hydrochloride with various terminal alkynes. The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1][2] Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery, and the introduction of an alkynyl moiety can significantly modulate their biological activity. This protocol addresses the specific challenges associated with the lower reactivity of chloropyrimidines and the presence of the hydrochloride salt, providing a robust methodology for the synthesis of a diverse range of 4-alkynylpyrimidines.
Introduction
The pyrimidine scaffold is a core structure in numerous biologically active compounds and approved pharmaceuticals. The Sonogashira reaction offers a direct and versatile method for the alkynylation of the pyrimidine ring, providing access to a wide array of novel chemical entities for drug development programs. While iodo- and bromo-pyrimidines are more reactive in Sonogashira couplings, the corresponding chloro-derivatives are often more readily available and cost-effective. However, the C-Cl bond activation is more challenging, necessitating optimized catalytic systems and reaction conditions.[1]
This application note provides a comprehensive guide for performing the Sonogashira coupling with this compound, a common starting material. The presence of the hydrochloride salt requires the use of an additional equivalent of base for neutralization, a critical consideration for successful reaction outcomes.
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the 4-chloropyrimidine, forming a Pd(II)-pyrimidine complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynylpyrimidine product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
Materials and Equipment
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography supplies (silica gel, solvents)
General Experimental Procedure
Note: This is a general procedure and may require optimization for specific substrates. Due to the hydrochloride salt, at least 3 equivalents of the amine base are recommended (1 equivalent to neutralize the HCl and 2 equivalents for the reaction).
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0-4.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and neutralization of the hydrochloride.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of chloropyrimidines and other chloro-heterocycles with various terminal alkynes, based on literature precedents.
Table 1: Sonogashira Coupling of Chloro-Heterocycles with Aromatic Alkynes
| Entry | Chloro-Heterocycle | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | DMF | 80 | 12 | 75-85 |
| 2 | 4-Chloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (6) | DIPEA | THF | 65 | 16 | ~70 |
| 3 | 2,3-Dichloropyrazine | Phenylacetylene | Pd/C (10) / CuI / PPh₃ | Et₃N | EtOH | Reflux | 3 | 60-70 |
| 4 | 2-Chloropyridine | 4-Ethynyltoluene | PdCl₂(dppf) (2) / CuI (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
Table 2: Sonogashira Coupling of Chloro-Heterocycles with Aliphatic and Functionalized Alkynes
| Entry | Chloro-Heterocycle | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloropyrimidine | Propargyl alcohol | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | MeCN | 70 | 8 | 60-70 |
| 2 | 2-Chloropyrimidine | 1-Hexyne | PdCl₂(PPh₃)₂ (4) / CuI (8) | Piperidine | DMF | 90 | 18 | 50-60 |
| 3 | 4-Chloropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | THF | 60 | 12 | 70-80 |
| 4 | 2-Chloroquinoline | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Toluene | 110 | 24 | ~85 |
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting
-
Low or No Conversion:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).
-
Reagent Quality: Use anhydrous solvents and ensure the quality of the catalyst, cocatalyst, and base.
-
Temperature: For less reactive chloro-substrates, higher temperatures may be required.
-
Catalyst/Ligand: Consider using a more active palladium catalyst or a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) which can facilitate the challenging oxidative addition step with aryl chlorides.
-
-
Formation of Side Products:
-
Glaser Homocoupling: This is a common side reaction. It can be minimized by maintaining a strict inert atmosphere and using the appropriate stoichiometry of reagents.
-
Dehalogenation: Reduction of the C-Cl bond can sometimes occur. Using a milder base or lower reaction temperature might mitigate this.
-
Conclusion
The Sonogashira coupling of this compound provides an effective method for the synthesis of a diverse range of 4-alkynylpyrimidines. Careful consideration of the reaction conditions, particularly the use of an excess of base to neutralize the hydrochloride salt and potentially more forcing conditions to activate the C-Cl bond, is crucial for achieving high yields. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel pyrimidine-based compounds with potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloropyrimidine Hydrochloride
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-chloropyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful Suzuki coupling with this compound?
A1: The success of a Suzuki coupling with chloropyrimidines hinges on several key factors: the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature. Chloropyrimidines can be challenging substrates due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] Therefore, a carefully selected catalytic system is essential for efficient oxidative addition. Furthermore, maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and unwanted side reactions.[2]
Q2: Which palladium catalyst and ligand combination is most effective for coupling with this compound?
A2: While various palladium catalysts can be used, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and effective catalyst for the Suzuki coupling of chloropyrimidines.[3][4][5] For less reactive aryl chlorides, more specialized ligand systems, such as those developed by Buchwald (e.g., SPhos, XPhos), can significantly improve reaction efficiency.[2] The choice of ligand can also influence site-selectivity in cases of di- or poly-substituted pyrimidines.[6]
Q3: My reaction is sluggish or shows no product formation. What are the likely causes?
A3: A sluggish or failed reaction can be attributed to several factors:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly inert conditions.[2] Ensure all reagents and solvents are thoroughly degassed.
-
Insufficient Temperature: Higher temperatures are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[3][7] Consider increasing the temperature to a range of 80-110 °C.
-
Ineffective Base: The base plays a crucial role in the transmetalation step. If the base is too weak or not sufficiently soluble in the reaction medium, the reaction may not proceed.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst system. A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used.[5]
Q4: I am observing significant side products, such as homo-coupling of my boronic acid and protodeboronation. How can I minimize these?
A4: The formation of side products is a common issue.
-
Protodeboronation: This occurs when the boronic acid reacts with water or other proton sources, leading to the formation of an arene byproduct. Using anhydrous solvents, a less nucleophilic base, or boronic esters (e.g., pinacol esters) can help mitigate this.[2][8]
-
Homo-coupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[2][8] Rigorous degassing of all reaction components is essential. Optimizing the catalyst loading can also help.
Q5: Can microwave irradiation be used to improve the reaction?
A5: Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to significantly reduced reaction times and improved yields, sometimes with lower catalyst loadings.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst system. | Ensure the palladium catalyst is active and from a reliable source. For challenging substrates, consider using more active Buchwald-type ligands (e.g., SPhos, XPhos).[2] |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, typically in the range of 80-120 °C.[7] Microwave heating can also be beneficial.[5] | |
| Ineffective base. | Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[9][10] | |
| Improperly degassed system. | Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) and maintain a positive inert atmosphere throughout the reaction.[2] | |
| Significant Side Product Formation (Protodeboronation) | Presence of proton sources (e.g., water). | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable. A weaker base might also help.[2][8] |
| Significant Side Product Formation (Homo-coupling) | Presence of oxygen. | Ensure the reaction setup is strictly oxygen-free by thoroughly degassing all components.[2][8] |
| Catalyst loading is not optimal. | Try adjusting the catalyst loading; sometimes a lower concentration can reduce homo-coupling. | |
| Substrate-dependent Reactivity Issues | Electronic effects of substituents. | Electron-withdrawing groups on the boronic acid can sometimes lead to lower yields.[9][10] Conversely, electron-rich boronic acids may give better results. |
| Steric hindrance. | Sterically hindered boronic acids may require higher temperatures or more active catalyst systems to react efficiently.[3] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize data from studies on Suzuki coupling with chloropyrimidines, providing a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common and effective catalyst for this type of coupling. | [4] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. | [4] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | Can be an effective alternative to Pd(PPh₃)₄. | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Moderate | Effective for solid-supported chloropyrimidines. | [11] |
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [9][10] |
| K₂CO₃ | Toluene/Ethanol/H₂O | 55-90 | 12 | Moderate to High | [3] |
| KF | THF | 50 | Overnight | Moderate | [11] |
| K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (Microwave) | 0.25 | 81 | [5] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, the arylboronic acid, and the base.[7]
-
Evacuate the flask and backfill with inert gas (repeat three times).
-
Add the palladium catalyst to the flask.[7]
-
Add the degassed solvent to the flask via syringe.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[7]
-
Monitor the reaction progress using TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloropyrimidine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloropyrimidine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The two most prevalent side products in reactions with 4-chloropyrimidine are the result of hydrolysis and self-reaction (dimerization or polymerization).
-
Hydrolysis Product: 4-Hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-4-one) is a common byproduct formed when this compound is exposed to water, especially under acidic or basic conditions. Even trace amounts of water in solvents or reagents can lead to its formation. One patent mentions the risk of decomposition by hydrolysis for sensitive chloropyrimidines.
-
Dimerization/Polymerization Products: 4-Chloropyrimidine can react with itself, particularly at elevated temperatures, to form dimers or higher-order oligomers and polymers. This is analogous to the behavior of the related compound, 4-chloropyridine, which is known to be unstable and self-react. In syntheses involving chloropyrimidines, the formation of "highly viscous residues which contain polymeric...decomposition products" has been reported. This can manifest as "coking" or the formation of insoluble tars.
Q2: My reaction is sluggish and I'm getting a low yield of my desired product. What could be the issue?
A2: Low reactivity can stem from several factors:
-
Insufficient Activation: The pyrimidine ring is electron-deficient, but strong activation may be required for reaction with weak nucleophiles.
-
Poor Solubility: this compound has limited solubility in some organic solvents. Poor dissolution will lead to slow reaction rates.
-
Reagent Purity: The purity of this compound and the nucleophile is crucial. Degradation of starting materials can inhibit the reaction.
Q3: I am observing an unexpected solid crashing out of my reaction. What could it be?
A3: An unexpected precipitate could be one of several possibilities:
-
Polymeric Byproducts: As mentioned, 4-chloropyrimidine can polymerize, leading to insoluble materials.
-
Hydrolysis Product: 4-Hydroxypyrimidine may be less soluble than the starting material or desired product in certain solvent systems and could precipitate.
-
Salt Formation: If a basic nucleophile is used without an additional base, the hydrochloride salt of the nucleophile may form and precipitate.
Troubleshooting Guides
Issue 1: Formation of 4-Hydroxypyrimidine (Hydrolysis)
Symptoms:
-
A new spot appears on TLC, often more polar than the starting material.
-
Mass spectrometry of the crude reaction mixture shows a peak corresponding to the molecular weight of 4-hydroxypyrimidine (96.08 g/mol ).
-
Reduced yield of the desired product.
Root Causes and Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| Presence of water in solvents or reagents. | Use anhydrous solvents and dry reagents thoroughly. Consider using molecular sieves. |
| High reaction temperatures in the presence of trace water. | Run the reaction at the lowest effective temperature. |
| Aqueous workup conditions. | Minimize the duration of contact with aqueous layers during extraction. Use brine to reduce the solubility of organic compounds in the aqueous phase. |
| Acidic or basic conditions promoting hydrolysis. | If possible, run the reaction under neutral conditions. If a base is required, use a non-nucleophilic, hindered base and add it slowly at a low temperature. |
Experimental Protocol to Minimize Hydrolysis:
-
Drying of Solvents and Reagents:
-
Dry solvents such as acetonitrile, THF, or dioxane by passing them through a column of activated alumina or by distillation from an appropriate drying agent (e.g., calcium hydride).
-
Dry non-volatile reagents in a vacuum oven.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature or heat to the minimum required temperature, monitoring by TLC.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a minimal amount of saturated aqueous ammonium chloride.
-
Promptly extract the product with a non-polar organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Issue 2: Formation of Dimeric/Polymeric Side Products
Symptoms:
-
The appearance of a dark, tarry, or "coked" residue in the reaction flask.
-
A complex mixture of high molecular weight species observed by mass spectrometry.
-
Difficulty in isolating the desired product due to contamination with insoluble material.
Root Causes and Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| High reaction temperatures. | Use the lowest possible temperature for the reaction to proceed at a reasonable rate. Microwave-assisted synthesis at a controlled temperature can sometimes reduce byproduct formation due to shorter reaction times. |
| High concentration of 4-chloropyrimidine. | Run the reaction at a lower concentration (higher dilution). |
| Prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
Experimental Protocol to Minimize Polymerization:
-
Controlled Temperature:
-
Maintain a consistent and controlled reaction temperature using an oil bath or a temperature-controlled mantle. Avoid localized overheating.
-
-
Slow Addition:
-
If the reaction is exothermic, add the reagents slowly to maintain control over the internal temperature.
-
-
Solvent Choice:
-
Use a solvent in which all reactants are well-solvated to avoid localized high concentrations.
-
-
Purification:
-
If polymeric material has formed, it can often be removed by filtration of the crude reaction mixture (if insoluble) or by silica gel chromatography, as the polar polymeric material will likely have a strong affinity for the stationary phase.
-
Visualizing Reaction Pathways
Caption: Hydrolysis of 4-chloropyrimidine to pyrimidin-4-one.
Caption: Dimerization and polymerization of 4-chloropyrimidine.
Caption: Troubleshooting workflow for common side reactions.
Technical Support Center: Purification of 4-Chloropyrimidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-chloropyrimidine hydrochloride reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound reaction mixtures?
A1: Common impurities largely depend on the synthetic route but typically include:
-
Amine Hydrochlorides: If amines like N,N-dimethylaniline, triethylamine, or N,N-dimethylcyclohexylamine are used as catalysts or acid scavengers, their corresponding hydrochloride salts are major byproducts.[1][2]
-
Residual Reagents: Excess chlorinating agents such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) may remain.[1]
-
Phosphorus-based Byproducts: Polymeric phosphorus compounds and other related byproducts can form, often appearing as viscous or slimy residues.[1][3]
-
Unreacted Starting Materials: Depending on reaction completion, unreacted hydroxypyrimidines may be present.
-
Decomposition Products: Chloropyrimidines can be sensitive and may decompose, especially during work-up at high temperatures or in the presence of water.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most suitable method depends on the specific impurities present. Common techniques include:
-
Selective Solvent Washing/Extraction: This is highly effective for removing amine hydrochlorides. The crude product is treated with a solvent that dissolves the 4-chloropyrimidine but not the insoluble amine salt, which can then be removed by filtration.[1][2]
-
Recrystallization: A standard method for purifying solid organic compounds. It is effective at removing soluble impurities and can yield high-purity crystalline material.[4][5]
-
Column Chromatography: Generally used to separate compounds with different polarities. It can isolate the desired product from a variety of impurities.[6]
-
Distillation/Sublimation: These methods can be used but may lead to decomposition if the chloropyrimidine is thermally sensitive.[1]
Q3: How can I assess the purity of my final product?
A3: Several analytical methods can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage purity and can detect trace impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct signals.[8]
-
Melting Point Determination: A sharp melting point close to the literature value (193-194°C) is a good indicator of high purity. Impurities typically broaden and depress the melting point range.[9][10]
Troubleshooting Guide
Q4: My product is heavily contaminated with an amine hydrochloride salt. How can I efficiently remove it?
A4: The most direct method is to exploit the solubility difference between the chloropyrimidine product and the amine salt.
-
Problem: The amine hydrochloride is insoluble in many organic solvents where 4-chloropyrimidine is soluble.
-
Solution: Add a suitable organic solvent (e.g., ethyl acetate, 1-chlorobutane, dichloromethane) to the crude mixture.[1][2][3] Stir or heat the mixture to reflux to ensure all the 4-chloropyrimidine dissolves.[1] The amine hydrochloride will remain as a solid. Filter the mixture to remove the solid amine salt and wash the filter cake with a small amount of the same solvent. The desired product can then be recovered from the combined filtrates by evaporating the solvent.[1][2]
Q5: After purification, my this compound product is discolored (e.g., tan or brown). What causes this and how can I fix it?
A5: Discoloration is often due to trace amounts of highly colored, non-volatile impurities or decomposition products.[4][8]
-
Problem: Colored impurities are adsorbed onto the crystals of the final product.
-
Solution: Perform a recrystallization step and include activated charcoal (decolorizing carbon).[11] Dissolve the crude product in a minimum amount of a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight) to the solution and briefly heat.[11] The colored impurities will adsorb onto the charcoal. Perform a hot gravity filtration to remove the charcoal, then allow the filtrate to cool slowly to form pure, colorless crystals.[11]
Q6: I'm trying to recrystallize my product, but no crystals are forming upon cooling. What should I do?
A6: Failure to crystallize is often due to supersaturation or using too much solvent.[4]
-
Problem: The solution is supersaturated, or the concentration of the product is too low for crystals to form.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.[11]
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[4]
-
Q7: My final yield after purification is very low. What are the common causes of product loss?
A7: Product loss can occur at multiple stages of the purification process.
-
Problem: Significant loss of the desired compound during purification steps.
-
Potential Causes & Solutions:
-
Recrystallization: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[4] Always use the minimum amount of near-boiling solvent required to fully dissolve the solid. Also, ensure you use ice-cold solvent for washing the filtered crystals to minimize redissolving the product.[4]
-
Extraction: Incomplete extraction from the aqueous phase during work-up can lead to loss. Ensure thorough mixing and perform multiple extractions with fresh solvent.
-
Decomposition: 4-chloropyrimidines can be sensitive to heat and water.[1] Avoid prolonged heating during distillation or recrystallization. Ensure the work-up is not unnecessarily delayed, especially if aqueous conditions are involved.
-
Data Presentation
Table 1: Solvent Selection for Common Purification Procedures
| Purification Method | Target Impurity | Recommended Solvents | Rationale & Notes |
| Selective Washing / Filtration | Amine Hydrochlorides | Ethyl acetate, 1-Chlorobutane, Dichloromethane[1][2] | The product is soluble, while the amine hydrochloride salt is insoluble. This allows for simple separation by filtration. |
| Recrystallization | Soluble organic impurities, colored byproducts | Ethanol, n-Butanol, Methanol[8][12][13] | The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[5] |
| Column Chromatography | Byproducts with different polarity | Silica gel with solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol | The choice of eluent depends on the polarity of the impurities. TLC should be used to determine the optimal solvent system.[6] For acid-sensitive compounds, triethylamine can be added to the eluent.[14] |
Table 2: Purity Assessment Methods for this compound
| Analytical Method | Information Provided | Typical Result for Pure Sample |
| HPLC | Quantitative purity (%) and impurity profile. | Purity >97% is common for commercially available standards.[15] |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Clean spectrum with peaks corresponding to the pyrimidine ring protons. |
| Melting Point | Indicator of purity. | Sharp melting point range, e.g., 193-194°C.[9] |
Experimental Protocols
Protocol 1: Purification by Selective Solvent Washing to Remove Amine Hydrochloride
This protocol is adapted from industrial processes for separating chloropyrimidines from amine hydrochlorides.[1][2]
-
Suspension: Place the crude reaction mixture containing this compound and the amine hydrochloride byproduct into a flask.
-
Solvent Addition: Add a suitable solvent, such as ethyl acetate or 1-chlorobutane (approximately 3-5 mL per gram of crude material).[1]
-
Dissolution: Stir the suspension. If necessary, gently heat the mixture to reflux for 30-60 minutes to ensure the complete dissolution of the this compound.[1][2]
-
Filtration: Cool the mixture to room temperature. Filter the suspension using a Büchner funnel to separate the solid amine hydrochloride.
-
Washing: Wash the collected solid on the filter with two small portions of the cold solvent to recover any entrained product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This is a general protocol for enhancing the purity of a solid product.[4][5]
-
Solvent Selection: Choose a suitable solvent in which the this compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol).[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to a boil while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. DE4408404A1 - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. echemi.com [echemi.com]
- 10. moravek.com [moravek.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. Purification [chem.rochester.edu]
- 15. This compound 97% | CAS: 179051-78-6 | AChemBlock [achemblock.com]
Technical Support Center: Hydrolysis of 4-Chloropyrimidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloropyrimidine hydrochloride. The information provided addresses common issues related to its hydrolysis during experimental workups, offering solutions to ensure the integrity of your reactions and products.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is extremely sensitive to moisture and is unstable in aqueous solutions. Hydrolysis is a significant concern and can occur under acidic, neutral, and basic conditions, leading to the formation of 4-hydroxypyrimidine.
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: The rate of hydrolysis is primarily influenced by pH and temperature. Generally, the degradation of similar chlorinated heterocyclic compounds increases with both increasing pH (more alkaline conditions) and higher temperatures.
Q3: What is the main byproduct of hydrolysis?
A3: The primary byproduct of the hydrolysis of 4-chloropyrimidine is 4-hydroxypyrimidine. This occurs through the nucleophilic substitution of the chlorine atom by a hydroxyl group.
Q4: Can I use a standard aqueous workup for reactions involving this compound?
A4: Standard aqueous workups are generally not recommended due to the high susceptibility of this compound to hydrolysis. Anhydrous or non-aqueous workup conditions are preferable to maintain the integrity of the chloro-substituent.
Q5: How can I monitor the extent of hydrolysis during my experiment?
A5: The extent of hydrolysis can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method can separate and quantify both the remaining 4-chloropyrimidine and the 4-hydroxypyrimidine byproduct.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired 4-substituted pyrimidine product. | Hydrolysis of the 4-chloropyrimidine starting material during the reaction or workup. | - Ensure strictly anhydrous reaction conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[4] - Employ a non-aqueous workup procedure. - If an aqueous wash is unavoidable, use cold, neutral pH water or brine and minimize the contact time. |
| Presence of a significant amount of 4-hydroxypyrimidine in the crude product. | Exposure of 4-chloropyrimidine to water, acidic, or basic conditions during the workup. | - Avoid acidic or basic aqueous washes. If necessary to neutralize, consider using a non-aqueous method or a very brief wash with a cold, weak base solution followed by immediate extraction. - Perform extractions quickly and at low temperatures to reduce the rate of hydrolysis. |
| Inconsistent reaction outcomes. | Variable amounts of water present in reagents or solvents, leading to inconsistent levels of hydrolysis. | - Use freshly distilled or commercially available anhydrous solvents. - Dry all reagents thoroughly before use. - Maintain a consistent and dry inert atmosphere throughout the experiment. |
| Difficulty in separating the product from 4-hydroxypyrimidine. | The polarity of 4-hydroxypyrimidine can make separation by standard silica gel chromatography challenging if it is present in large quantities. | - Optimize the reaction and workup to minimize hydrolysis, thereby reducing the amount of 4-hydroxypyrimidine formed. - If separation is necessary, consider alternative purification techniques such as reversed-phase chromatography or crystallization. |
Data Presentation: Factors Affecting Stability
Table 1: Illustrative Half-life of a Chlorinated Heterocycle (Chlorpyrifos) at Various pH Values and Temperatures.
| pH | Temperature (°C) | Half-life (days) |
| 4 | 29 | 14.0 |
| 7 | 16 | 12.3 |
| 7 | 29 | 11.3 |
| 7 | 40 | 8.12 |
| 10 | 29 | 4.57 |
Data adapted from a study on chlorpyrifos hydrolysis.[5][6] This data clearly shows that the stability decreases (shorter half-life) with increasing pH and temperature. A similar trend is expected for 4-chloropyrimidine.
Experimental Protocols
Protocol 1: General Anhydrous Workup for Nucleophilic Substitution on 4-Chloropyrimidine
This protocol is designed to minimize hydrolysis following a nucleophilic substitution reaction.
-
Reaction Quenching (Anhydrous):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If the reaction contains a strong base (e.g., NaH, LDA), quench by the slow addition of a proton source in a non-aqueous solvent, such as acetic acid in anhydrous THF, until the reaction is neutralized. Caution: Exothermic reaction.
-
If the reaction is conducted with a milder base (e.g., triethylamine, DIPEA), this step may not be necessary.
-
-
Solvent Removal:
-
Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
-
Extraction (Non-Aqueous):
-
To the resulting residue, add an anhydrous organic solvent in which your product is soluble but the salts are not (e.g., anhydrous diethyl ether, dichloromethane, or ethyl acetate).
-
Stir or sonicate the mixture to ensure the product is fully dissolved in the organic solvent.
-
-
Filtration:
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove precipitated salts (e.g., amine hydrochlorides).
-
Wash the filter cake with a small amount of the anhydrous organic solvent to recover any remaining product.
-
-
Final Concentration:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by standard methods such as column chromatography using anhydrous solvents or crystallization from a non-aqueous solvent system.
-
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol provides a general method to analyze the purity of your 4-chloropyrimidine derivative and quantify the amount of the 4-hydroxypyrimidine byproduct.
-
Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or a suitable buffer system.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both 4-chloropyrimidine and 4-hydroxypyrimidine have significant absorbance (e.g., 254 nm or 270 nm).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture or purified product.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Identify the peaks corresponding to 4-chloropyrimidine and 4-hydroxypyrimidine by comparing their retention times with those of authentic standards.
-
Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for reactions with 4-chloropyrimidine.
References
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloropyrimidine Hydrochloride Substitution Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve yield and overcome common challenges in nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloropyrimidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate to improve it?
A1: Low yields in the substitution of 4-chloropyrimidine can stem from several factors. A systematic approach to optimization is crucial.
-
Suboptimal Reaction Conditions: The reaction may require longer duration or a moderate increase in temperature to proceed to completion.[1] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Weak Nucleophile: Alcohols and thiols are generally weak nucleophiles. Their reactivity must be enhanced by deprotonation with a strong base (e.g., NaH, t-BuOK) to form the more potent alkoxide or thiolate anion.[2] For certain aniline derivatives with low basicity (pKa < 1), the reaction may not proceed efficiently.[3]
-
Reagent Purity and Stoichiometry: Ensure all starting materials, including the solvent, are of high purity and anhydrous, as water can lead to hydrolysis and other side reactions.[1][4] Using a slight excess of the nucleophile (1.1-1.5 equivalents) is common practice.
-
Catalyst Inefficiency: For reactions requiring a catalyst, such as acid-catalyzed aminations with anilines, ensure the catalyst is active and its concentration is optimal.[1][3] While Brønsted acids like HCl are common, they can sometimes lead to side reactions. Screening Lewis acids (e.g., FeCl₃, ZnCl₂) may be beneficial.[4]
Q2: I'm observing significant side products. How can I identify and minimize them?
A2: Side product formation is a common issue that directly impacts yield and purification.
-
Solvolysis: This occurs when the solvent acts as a nucleophile, displacing the chloride. This is particularly prevalent when using alcohol-based solvents (e.g., methanol, ethanol) at elevated temperatures or high acid concentrations, which can produce undesired 4-alkoxypyrimidine byproducts.[2][3] To mitigate this, consider using a non-nucleophilic solvent like DMF or THF, or carefully controlling the reaction temperature and acid concentration.[2][3]
-
Di-substitution: When working with substrates like 2,4-dichloropyrimidine, the formation of a di-substituted product instead of the desired mono-substituted one can occur.[2] To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[2]
-
Hydrolysis: The presence of water can lead to the formation of 4-hydroxypyrimidine, especially under harsh conditions. Ensure strictly anhydrous conditions are maintained.[1]
Q3: My starting 4-chloropyrimidine is not being fully consumed, even after extended reaction times. What should I check?
A3: Incomplete conversion points to issues with reactivity or reaction setup.
-
Insufficient Activation: The reaction may require more energy; a gradual increase in temperature can often drive the reaction to completion.[2]
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. Experimenting with different solvents such as 2-propanol, DMF, or even water for certain aminations can improve outcomes.[3][4]
-
Deactivated Nucleophile: In acid-catalyzed reactions with amines, using an excessive amount of acid can be detrimental. The excess acid will protonate the amine nucleophile, forming a non-nucleophilic ammonium salt and thereby inhibiting the reaction.[3][5]
Q4: How do I select the appropriate base and solvent for my substitution reaction?
A4: The choice of base and solvent is critical and depends heavily on the nucleophile.
-
Base Selection: The primary role of a base is to neutralize the HCl generated during the reaction.[2]
-
For Amine Nucleophiles: Use a non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2]
-
For Alcohol and Thiol Nucleophiles: A strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) is required to deprotonate the nucleophile, thereby increasing its reactivity.[2]
-
-
Solvent Selection: The solvent's polarity can significantly influence the reaction rate.[4]
-
Common Solvents: Alcohols (Ethanol, 2-Propanol), DMF, and DMSO are frequently used.[2]
-
Water as a Solvent: For acid-promoted amination with anilines, water has been shown to be a highly effective medium, often resulting in a faster reaction rate compared to alcoholic solvents.[3][5] However, care must be taken to minimize competing solvolysis (hydrolysis).[5]
-
Troubleshooting Guide
If you are experiencing low yield, the following workflow can help diagnose the issue.
Caption: A troubleshooting workflow for diagnosing low-yield reactions.
Data Presentation
Table 1: Effect of Solvent on Acid-Catalyzed Amination Rate
This table summarizes the effect of different solvents on the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline, demonstrating that polar solvents can enhance reaction rates.[3][5]
| Solvent | Relative Initial Rate | Notes |
| Water | Highest | The highest reaction rate was observed in water.[3][5] |
| Methanol (MeOH) | High | Some solvolysis (5% after 22h) was observed, forming the 4-methoxy byproduct.[3][5] |
| Ethanol (EtOH) | High | Good reaction rate with minimal side products.[3][5] |
| 2-Propanol (2-PrOH) | Moderate | Slower initial rate compared to more polar solvents.[3][5] |
Table 2: General Conditions Based on Nucleophile Type
This table provides a starting point for selecting appropriate conditions for various nucleophiles in SNAr reactions with 4-chloropyrimidines.
| Nucleophile Type | Recommended Base | Typical Solvent(s) | Typical Temp. (°C) |
| Primary/Secondary Amines | DIPEA, TEA, K₂CO₃ | EtOH, 2-PrOH, DMF, Water | 80 - 120 |
| Alcohols (ROH) | NaH, t-BuOK | THF, DMF, or neat alcohol | 25 - 80 |
| Thiols (RSH) | NaH, K₂CO₃, TEA | DMF, EtOH, THF | 25 - 80 |
Key Experimental Protocols
The general mechanism for these transformations is a two-step nucleophilic aromatic substitution (SNAr) involving a Meisenheimer intermediate.
References
Technical Support Center: Reaction Monitoring of 4-Chloropyrimidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 4-chloropyrimidine hydrochloride using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Rf Values | Changes in mobile phase composition. | Prepare fresh mobile phase for each experiment. Ensure consistent solvent ratios. |
| Incomplete saturation of the TLC chamber. | Allow the chamber to saturate with the mobile phase vapor for at least 15-20 minutes before placing the plate inside. | |
| Variations in the stationary phase (different batches of TLC plates). | Use TLC plates from the same batch for a series of related experiments. | |
| Temperature fluctuations. | Conduct experiments in a temperature-controlled environment.[1] | |
| Spot Streaking | Sample overloading. | Apply a more dilute solution of the reaction mixture to the plate.[1] |
| Inappropriate solvent system. | Adjust the polarity of the mobile phase. For highly polar compounds, a more polar solvent system may be needed. | |
| Sample insolubility in the spotting solvent. | Ensure the sample is fully dissolved before spotting. | |
| Highly polar nature of this compound or its products. | Add a small amount of a polar solvent like methanol to the spotting solvent. Consider using a different stationary phase, such as alumina or reverse-phase silica gel.[2] For basic compounds, adding a small percentage of triethylamine (0.1-2.0%) to the mobile phase can help.[2] | |
| Spots Not Visible | Compound is not UV-active. | Use alternative visualization techniques such as an iodine chamber or a potassium permanganate stain. |
| Sample concentration is too low. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[2] | |
| Reaction Appears Complete by TLC, but Starting Material is Detected by Other Methods (e.g., NMR) | Co-elution of starting material and product. | Try different solvent systems to achieve better separation. |
| The concentration of remaining starting material is below the detection limit of TLC. | TLC is a qualitative technique; for quantitative analysis, use a more sensitive method like LC-MS or NMR.[1] | |
| Spots are too close to the baseline or solvent front | The eluent is not polar enough (spots near baseline) or too polar (spots near solvent front). | Adjust the polarity of the eluent. Increase the proportion of the polar solvent to move spots further up the plate, or decrease it to lower the spots. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram | Formation of byproducts or isomers. | Utilize the mass spectrometer to determine the molecular weight of the unexpected peaks and deduce their potential structures.[1] |
| Impurities in starting materials or reagents. | Analyze the purity of starting materials before initiating the reaction. | |
| Degradation of product or starting materials. | Investigate the stability of your compounds under both the reaction and analysis conditions.[1] | |
| Contamination from solvent or instrument. | Run a blank injection (solvent only) to check for system contamination.[1] | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column overload. | Dilute the sample before injection. |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| Improper mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For pyrimidines, a mobile phase containing 0.1% formic acid is common.[3] | |
| Instrument issues (e.g., dirty ion source). | Perform routine maintenance on the LC-MS system, including cleaning the ion source.[4] | |
| Retention Time Shifts | Changes in mobile phase composition or flow rate. | Ensure the mobile phase is prepared accurately and the pump is functioning correctly. |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Column aging. | Replace the column if retention times continue to shift significantly. | |
| Weak Signal Intensity | Poor ionization of the analyte. | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). Consider a different ionization technique if necessary (e.g., APCI instead of ESI). |
| Ion suppression from the matrix. | Improve sample preparation to remove interfering substances. A simple protein precipitation with acetonitrile is often used for biological samples.[5] | |
| Low sample concentration. | Concentrate the sample or inject a larger volume if possible. |
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or LC-MS, is better for monitoring my this compound reaction?
A1: The choice depends on the stage and requirements of your research.
-
TLC is a rapid, cost-effective, and qualitative method ideal for initial screening and quickly determining if the starting material is being consumed and a new product is forming.[1] It is particularly useful for reactions where there is a significant polarity difference between the reactants and products.[1]
-
LC-MS provides quantitative data, allowing you to determine reaction conversion rates and product purity with high sensitivity and specificity.[1][6] It is also invaluable for identifying byproducts and confirming the molecular weight of your desired product.[1]
Q2: How do I choose an appropriate solvent system for TLC analysis of my reaction?
A2: A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] You can start with a ratio of 1:1 and adjust the polarity based on the results. The goal is to achieve an Rf value for your starting material between 0.3 and 0.4.[8] For more polar pyrimidine derivatives, you may need to use more polar solvent systems, such as dichloromethane/methanol.[2]
Q3: What is a "cospot" in TLC and why is it important for reaction monitoring?
A3: A cospot is a lane on the TLC plate where the reaction mixture is spotted directly on top of the starting material.[8] This is crucial for confirming the disappearance of the starting material, especially when the reactant and product have similar Rf values.[8] If the starting material is consumed, the cospot will show only the product spot.
Q4: My reaction involves a high-boiling point solvent (e.g., DMF, DMSO), and my TLC plate is just a smear. What can I do?
A4: High-boiling solvents can interfere with TLC development. After spotting the plate, place it under high vacuum for a few minutes to remove the residual solvent before running the TLC.[9]
Q5: What are typical LC-MS conditions for analyzing pyrimidine derivatives?
A5: A common setup for analyzing pyrimidine derivatives involves a C18 reverse-phase column with a gradient elution.[3] The mobile phase often consists of water and acetonitrile, both containing 0.1% formic acid to aid in ionization.[3] Detection is typically performed using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantitative analysis.[10]
Q6: I see multiple unexpected peaks in my LC-MS chromatogram. How can I identify them?
A6: The mass spectrometer is a powerful tool for this. Analyze the mass-to-charge ratio (m/z) of each peak to determine the molecular weight of the unknown compounds.[1] This information, along with knowledge of your reaction, can help you propose potential structures for byproducts or impurities. Further fragmentation analysis (MS/MS) can provide additional structural information.[11]
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[1] Mark lanes for the starting material, the reaction mixture, and a cospot.
-
Sample Spotting:
-
Dissolve a small amount of the this compound starting material in a suitable solvent.
-
Using a capillary tube, spot the starting material in its designated lane and in the cospot lane.
-
Withdraw a small aliquot of the reaction mixture and spot it in its lane and over the starting material spot in the cospot lane.[8]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[1] Cover the chamber and allow it to saturate. Let the solvent ascend the plate until it is about 1 cm from the top.[8]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[12] Allow the plate to dry. Visualize the spots under a UV lamp (typically 254 nm for aromatic compounds) and circle them with a pencil.[8] If spots are not UV-active, use an iodine chamber or a chemical stain.
-
Analysis: Monitor the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. The reaction is considered complete when the starting material spot is no longer visible.
General Protocol for Reaction Monitoring by LC-MS
-
Sample Preparation: Take a small aliquot of the reaction mixture. If necessary, quench the reaction. Dilute the sample with a suitable solvent, often the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3] Filter the sample through a 0.22 µm syringe filter to remove any particulates.[1]
-
Instrument Setup:
-
LC System: Use a C18 reverse-phase column. Set up a gradient elution method, for example, starting with a high percentage of aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and ramping up the organic mobile phase (e.g., acetonitrile with 0.1% formic acid). Set a suitable flow rate (e.g., 0.4-1.0 mL/min).[3][10]
-
MS System: Set the mass spectrometer to operate in a positive electrospray ionization (ESI) mode. Perform a full scan to identify the m/z of the starting material and the expected product. For quantitative monitoring, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method for the specific m/z values of interest.
-
-
Analysis: Inject the prepared sample onto the LC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. This allows for a quantitative assessment of the reaction progress.
Visualizations
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: Workflow for monitoring a reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. One moment, please... [zefsci.com]
- 5. Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. How To [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. LC–MS/MS-based multiplex antibacterial platform for therapeutic drug monitoring in intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. ocw.mit.edu [ocw.mit.edu]
Preventing dimerization of 4-Chloropyrimidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dimerization of 4-chloropyrimidine hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a reactive heterocyclic organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its stability is a significant concern due to its high reactivity, which can lead to self-reaction or dimerization, resulting in the formation of impurities and a reduction in the yield of the desired product. The compound is known to be extremely sensitive to moisture and unstable in aqueous solutions.[2]
Q2: What is dimerization and what are the potential consequences in my experiments?
Dimerization is a chemical reaction where two molecules of 4-chloropyrimidine react with each other to form a larger molecule, a dimer. The likely dimer is a bipyrimidine, formed through a coupling reaction. The consequences of dimerization in your experiments can be significant:
-
Reduced Yield: The consumption of the starting material in this unwanted side reaction directly lowers the yield of your target molecule.
-
Formation of Impurities: The dimer is an impurity that can be challenging to separate from the desired product, potentially leading to downstream complications in your synthesis or biological assays.
-
Inaccurate Experimental Results: The presence of the dimer can interfere with analytical measurements and biological activity screenings.
Q3: What are the primary factors that induce the dimerization of this compound?
Based on the known reactivity of chloropyrimidines and related compounds, the following factors are likely to promote dimerization:
-
Presence of Moisture: this compound is highly susceptible to hydrolysis. The presence of water can initiate degradation pathways that may lead to dimerization.
-
Basic or Neutral pH: The hydrochloride salt is more stable. Under basic or neutral conditions, the free base of 4-chloropyrimidine is more reactive and prone to self-condensation.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the dimerization reaction to occur at a faster rate.
-
Presence of Catalytic Metals: Trace amounts of metals, such as copper, can catalyze the coupling of aryl halides in what is known as an Ullmann-type reaction, leading to the formation of bipyrimidines.[3][4][5]
-
Choice of Solvent: Protic solvents or solvents that can react with the compound can promote degradation and subsequent dimerization. The compound is noted to be unstable in DMSO.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the dimerization of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of a major, less polar impurity. | Dimerization of this compound. | 1. Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain acidic pH: Use the hydrochloride salt directly and consider using a non-nucleophilic acid scavenger if a base is required for your reaction, though this should be done with caution. 3. Control temperature: Run reactions at the lowest effective temperature. Consider starting with low temperatures (e.g., 0 °C or -20 °C) and gradually increasing if necessary. |
| Discoloration of the reaction mixture (e.g., turning brown or black). | Decomposition and potential polymerization/dimerization. | 1. Protect from light: Store the compound in an amber vial and wrap your reaction vessel in aluminum foil. 2. Solvent selection: Avoid protic solvents if possible. Aprotic solvents like anhydrous acetonitrile, THF, or dichloromethane are generally preferred. Perform a small-scale solvent stability test if unsure. |
| Inconsistent reaction outcomes. | Variable amounts of dimerization due to inconsistent handling or storage. | 1. Proper storage: Store this compound in a desiccator in a freezer at or below -20°C under an inert atmosphere.[2] 2. Fresh is best: Use freshly opened or properly stored material. If the compound has been stored for a long time or has been exposed to air/moisture, its purity should be checked before use. |
| Difficulty in purifying the desired product from a persistent impurity. | The impurity is likely the dimer, which may have similar solubility properties to the product. | 1. Optimize chromatography: Use a high-resolution HPLC or column chromatography method. A gradient elution may be necessary to achieve good separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system might help in removing the dimer. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C | To minimize thermal degradation and dimerization. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent exposure to moisture and oxygen. |
| Container | Tightly sealed amber glass vial | To protect from moisture and light. |
| Handling | In a fume hood or glovebox | To ensure safety and maintain an inert atmosphere. |
| Solvent for Stock Solutions | Anhydrous aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane) | To minimize solvolysis and degradation. Avoid DMSO for long-term storage. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Minimizing Dimerization
This protocol provides a general methodology for reacting this compound with a nucleophile while minimizing the risk of dimerization.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, or dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (oven-dried or flame-dried)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., ice bath, cryocooler)
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
To the reaction vessel, add the anhydrous solvent.
-
If the nucleophile is a solid, add it to the solvent. If it is a liquid, add it via syringe.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
In a separate, dry container, weigh the required amount of this compound.
-
Add the this compound to the reaction mixture portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at the set temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, proceed with the appropriate work-up and purification steps.
Protocol 2: Analytical Method for Detecting Dimerization using HPLC
This High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and to detect the presence of its dimer.
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute less polar compounds (the dimer is expected to be less polar than the starting material). A typical gradient could be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram. The dimer, being a larger and likely less polar molecule, is expected to have a longer retention time than the 4-chloropyrimidine monomer.
-
The purity of the starting material can be calculated by the area percentage of the main peak. The extent of dimerization can be estimated by the area percentage of the dimer peak.
Visualizations
References
- 1. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]
- 2. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloropyrimidine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions involving 4-chloropyrimidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
This compound presents two primary challenges. Firstly, the carbon-chlorine (C-Cl) bond is strong and less reactive compared to corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[1] Secondly, the hydrochloride salt form requires careful consideration of the base, as a sufficient amount is needed to both neutralize the hydrochloride and participate in the catalytic cycle.
Q2: What are the most critical factors for a successful cross-coupling reaction with this compound?
The success of the reaction hinges on three key components:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is crucial for activating the C-Cl bond.
-
Base: An adequate amount and type of base are necessary to neutralize the hydrochloride salt and facilitate the transmetalation step.
-
Reaction Conditions: Temperature, solvent, and ensuring an inert atmosphere are critical for achieving high yields and minimizing side reactions.
Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for this substrate?
While Pd(PPh₃)₄ can be effective in some cases, particularly with more reactive coupling partners, it often proves insufficient for the less reactive 4-chloropyrimidine.[1] More active catalytic systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, are generally required to achieve high yields.[1]
Q4: How do I choose the right ligand for my reaction?
For activating the C-Cl bond of 4-chloropyrimidine, bulky and electron-rich ligands are highly recommended.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be effective for coupling heteroaryl chlorides.[1] Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another powerful class of ligands for activating challenging C-Cl bonds.[1]
Q5: How does the hydrochloride salt affect my choice and amount of base?
The hydrochloride salt will react with one equivalent of the base. Therefore, you must use more than one equivalent of base to ensure enough is available to participate in the catalytic cycle. Typically, 2-3 equivalents of base are used in total. The choice of base is also critical; strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive Catalyst System: The palladium catalyst and/or ligand are not effective enough to activate the C-Cl bond. | - Switch to a more active catalyst system. Consider using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. - Increase the catalyst loading (typically 1-5 mol%). |
| Insufficient Base: Not enough base is present to both neutralize the hydrochloride and participate in the catalytic cycle. | - Ensure at least 2-3 equivalents of base are used. - Screen different strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. | - A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, THF/water) is often optimal.[1] - Ensure solvents are anhydrous and degassed if the reaction is sensitive to water or oxygen. | |
| Low Reaction Temperature: The temperature may be too low to overcome the activation energy for the oxidative addition step. | - Increase the reaction temperature, typically in the range of 80-120 °C.[1] - Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[1] | |
| Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. | - Ensure all solvents and reagents are thoroughly degassed.[1] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Inefficient Catalytic Cycle: The desired cross-coupling is not outcompeting side reactions. | - Optimize catalyst and ligand choice for faster catalytic turnover. - Ensure a strictly oxygen-free environment to minimize homocoupling of boronic acids.[1] |
| Instability of Coupling Partner: The organoboron reagent (in Suzuki coupling) may be unstable under the reaction conditions. | - Use fresh, high-purity boronic acids. - Consider using boronic esters (e.g., pinacol esters) for increased stability.[1] |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 4-Chloropyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~70-80 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | >95 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | ~60-70 |
Note: Yields are approximate and can vary depending on the specific coupling partner and reaction conditions.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 4-Chloropyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | >90 |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-Amyl alcohol | 110 | >95 |
| PdCl₂(Amphos)₂ | - | Cs₂CO₃ | 1,4-Dioxane | 100 | ~85-95 |
Note: Yields are approximate and can vary depending on the specific amine coupling partner and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow for catalyst selection and optimization in cross-coupling reactions.
Caption: A logical diagram for troubleshooting low-yield cross-coupling reactions.
References
Navigating Temperature Control in 4-Chloropyrimidine Hydrochloride Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 4-Chloropyrimidine hydrochloride is a critical process where precise temperature management is paramount to ensure reaction success, product purity, and operational safety. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific issues that may arise during experimentation.
Troubleshooting Guide: Managing Temperature Excursions
Uncontrolled temperature fluctuations can lead to reduced yields, increased impurity profiles, and potentially hazardous situations. This guide offers a systematic approach to identifying and resolving common temperature-related problems.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Reagent addition is too fast.- Inadequate cooling capacity.- High concentration of reactants. | 1. Immediately cease the addition of all reagents.2. Maximize cooling by ensuring the coolant is at its lowest possible temperature and maximum flow rate.3. If the temperature continues to rise, prepare for emergency quenching. |
| Reaction Mixture Darkens Significantly (e.g., turns brown or black) | - Localized overheating or "hot spots" due to poor mixing.- Reaction temperature is too high, leading to decomposition or side reactions. | 1. Stop reagent addition.2. If it is safe to do so, increase the stirring rate to improve heat distribution.3. Verify the set temperature and ensure the cooling system is functioning correctly. |
| Low Product Yield | - Suboptimal reaction temperature.- Temperature fluctuations leading to the formation of byproducts. | 1. Review the literature for the optimal temperature range for the specific reaction.2. Ensure consistent and accurate temperature monitoring throughout the reaction.3. Consider performing small-scale experiments to optimize the temperature. |
| Formation of Impurities | - High reaction temperatures can promote the formation of side products. | 1. Lower the reaction temperature, if the reaction kinetics allow.2. Analyze impurities to understand the side reactions and adjust conditions accordingly. |
| Sudden Increase in Reactor Pressure | - Boiling of the solvent due to excessive heat.- Gas evolution from the reaction. | 1. Follow the steps for a rapid temperature increase.2. Ensure the reactor's pressure relief system is functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the synthesis of this compound?
A1: The primary thermal hazards include the risk of a thermal runaway reaction, especially when using highly reactive chlorinating agents like phosphorus oxychloride (POCl₃). The reaction can be highly exothermic, and without proper control, the heat generated can accelerate the reaction rate, leading to a dangerous increase in temperature and pressure.[1][2]
Q2: How can I proactively manage the exothermic nature of the reaction?
A2: Several strategies can be employed to manage exothermic reactions:
-
Semi-batch or continuous feeding: Instead of adding all reactants at once, introduce one reactant gradually to control the rate of heat generation.[3]
-
Dilution: Using a suitable solvent increases the overall thermal mass of the reaction mixture, which helps to absorb the heat produced.[3]
-
Efficient Cooling: Utilize a reactor with a high-performance cooling system capable of removing the heat generated by the reaction.[3]
-
Lower Reaction Temperature: If possible, conducting the reaction at a lower temperature can significantly decrease the rate of heat evolution.[3]
Q3: What is the impact of temperature on the yield and purity of this compound?
A3: Temperature has a significant impact on both yield and purity. Operating at the optimal temperature is crucial for maximizing the desired product. Deviations from the optimal temperature range can lead to incomplete reactions, resulting in lower yields, or can promote the formation of impurities and byproducts, which will complicate purification.[4][5] For example, in some chlorination reactions, allowing the temperature to rise above 0°C can appreciably reduce yields.[5]
Q4: What are some common temperature ranges for the synthesis of chloropyrimidines?
A4: The optimal temperature can vary significantly depending on the specific synthetic route and reagents used. Some common ranges found in the literature include:
-
Low-Temperature Diazotization: -15°C to -10°C.[5]
-
Chlorination with POCl₃: 95°C to 120°C.
-
Nucleophilic Substitution (Conventional Heating): 80°C to 120°C.
-
Nucleophilic Substitution (Microwave-Assisted): 120°C to 140°C.
It is essential to consult specific protocols for the reaction being performed.
Quantitative Data Summary
The following table summarizes various temperature parameters and their outcomes from different synthetic methods for chloropyrimidines and related compounds.
| Synthetic Method | Chlorinating/Key Reagent | Temperature (°C) | Reaction Time | Yield (%) | Observations/Notes |
| Diazotization of 2-aminopyrimidine | Sodium nitrite / HCl | -15 to -10 | 1 hour | 26-27 | Temperature control is critical; yields are reduced if the temperature rises above 0°C.[5] |
| Chlorination of N-(4-pyridyl) pyridinium chloride hydrochloride | Phosphorus pentachloride | 90 | 3 hours | 71.8 | Reaction in chlorobenzene.[6] |
| Chlorination of Pyridine | Thionyl chloride | 70-75 | 5 hours | ~70.2 | Reaction mixture darkens over time.[7] |
| Chlorination of Pyridine | Phosphorus oxychloride | 70-75 | 5 hours | ~52.4 | Reaction mixture darkens over time.[7] |
| Solvent-free Chlorination | Phosphorus pentachloride | 140-150 | Not specified | Not specified | Direct reaction of starting materials without solvent.[6] |
Experimental Protocols
Protocol 1: Low-Temperature Diazotization for the Synthesis of 2-Chloropyrimidine
This protocol is adapted from a procedure for the synthesis of 2-Chloropyrimidine and highlights rigorous temperature control.
Materials:
-
2-aminopyrimidine
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Water
-
30% Sodium hydroxide solution
-
Ether
-
Anhydrous sodium sulfate
-
Isopentane
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, cool 500 ml of concentrated hydrochloric acid to 0°C.
-
Portion-wise, add 142 g (1.5 moles) of 2-aminopyrimidine with stirring until a homogenous solution is obtained.
-
Cool the solution to -15°C. Note: Cooling below -15°C may cause the mixture to solidify.[5]
-
Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water.
-
Add the sodium nitrite solution dropwise over approximately 55 minutes, maintaining the reaction temperature between -15°C and -10°C. Caution: Nitrogen oxides are evolved, and there can be a rapid initial temperature rise.[5]
-
Stir for an additional hour, allowing the temperature to rise to -5°C.
-
Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C. Note: Yields are significantly reduced if the temperature rises above 0°C during neutralization.[5]
-
Collect the solid product by filtration and wash with ether to dissolve the 2-chloropyrimidine.
-
Extract the cold aqueous solution with four 75 ml portions of ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, remove the solvent, and recrystallize the residue from isopentane.
Visualizing Workflows and Logic
Troubleshooting Temperature Excursions
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 7. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
Navigating Regioselectivity in Dichloropyrimidine Reactions: A Technical Support Center
Welcome to the Technical Support Center for troubleshooting regioselectivity in dichloropyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for controlling the outcome of your experiments.
Frequently Asked questions (FAQs)
Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on unsubstituted 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position of the pyrimidine ring is more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position.[1][2][3][4] This preference is often attributed to the higher electrophilicity of the C4 position.[1] Consequently, reactions with many nucleophiles and coupling partners will preferentially yield the C4-substituted product.
Q2: I am consistently getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do to improve selectivity?
This is a very common issue. Here are several strategies to enhance regioselectivity:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For instance, to favor C4 substitution in aminations, conditions such as n-butanol with DIPEA have been reported to be effective.[1] Lowering the reaction temperature may also improve selectivity.[1]
-
Utilize Catalysis: For amination reactions, employing a palladium catalyst can dramatically increase C4 selectivity, with some protocols achieving C4/C2 ratios greater than 30:1.[4][5]
-
Modify the Nucleophile/Coupling Partner: The nature of the incoming group plays a crucial role. For example, using anionic nucleophiles, like anilides formed by deprotonating anilines with a strong base, can enhance C4 selectivity in SNAr reactions.[4][5]
-
Control Stoichiometry and Addition Order: Carefully control the stoichiometry of your nucleophile (a slight excess is common).[1] In some catalyzed reactions, the order of addition is critical. For instance, in certain Pd-catalyzed aminations, pre-mixing the amine and base before adding them to the catalyst and dichloropyrimidine solution is essential for high C4 regioselectivity.[1][5]
-
Employ Blocking/Directing Groups: In more complex syntheses, consider converting the C4-chloro group to a different functional group (e.g., a thiomethoxy group) to direct a subsequent reaction exclusively to the C2 position.[4]
Q3: Under what conditions can I favor substitution at the C2 position?
While C4 is the more reactive site, several strategies can promote C2 selectivity:
-
Ring Substituent Effects: The presence of an electron-donating group (EDG) at the C6 position of the pyrimidine ring can reverse the typical selectivity and favor substitution at the C2 position.[1][6]
-
Specific Catalytic Systems: For C-S coupling reactions, the use of palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-thiolation.[3]
-
Nucleophile Choice: Certain nucleophiles exhibit an inherent preference for the C2 position. For example, in the SNAr reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, tertiary amines show excellent selectivity for the C2 position.[2][4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate (e.g., by electron-donating groups). | 1. Use a stronger nucleophile or an activating agent.2. Gradually and cautiously increase the reaction temperature.3. Screen a range of solvents and bases to find optimal conditions.4. Consider if a different synthetic route or a more forcing catalytic system is necessary. |
| Poor C4-Selectivity / Mixture of Isomers | 1. Reaction conditions favor C2-substitution.2. Steric hindrance near the C4 position.3. The nucleophile has an inherent preference for the C2 position.4. Reaction run for too long or at too high a temperature, leading to scrambling. | 1. For aminations, consider a Pd-catalyzed approach to enhance C4 selectivity.[1][5]2. Screen different solvents to potentially mitigate steric effects.3. If possible, modify the nucleophile to be less sterically demanding.4. Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired product is maximized.[1] |
| Difficulty Achieving C2-Substitution | 1. C4 is the more intrinsically reactive site.2. Reaction conditions are not suitable for favoring C2 attack. | 1. Use a dichloropyrimidine with an electron-donating group at the C6 position.[1][6]2. For C-S coupling, employ a Pd catalyst with a bulky NHC ligand.[3]3. For amination of 5-substituted dichloropyrimidines, use a tertiary amine nucleophile.[2][4][7] |
Data Presentation: Regioselectivity in Dichloropyrimidine Reactions
The following tables summarize quantitative data on the regioselectivity of various dichloropyrimidine reactions under different conditions.
Table 1: Regioselectivity of Amination Reactions
| Dichloropyrimidine Substrate | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc, rt, 1 h | 70:30 | - |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂/dppb (1-2 mol%), LiHMDS, THF, 0 °C, 1 h | >30:1 | - |
| 6-phenyl-2,4-dichloropyrimidine | Various secondary amines | Pd(OAc)₂/dppb, LiHMDS, THF | >30:1 | - |
| 6-(4-methoxyphenyl)-2,4-dichloropyrimidine | Various secondary amines | Pd(OAc)₂/dppb, LiHMDS, THF | High, but slightly lower than phenyl | - |
| 2,4-dichloropyrimidine | Neutral nitrogen nucleophiles | General SNAr | 1:1 to 4:1 | - |
| 5-Nitro-2,4-dichloropyrimidine | Triethylamine | CHCl₃, 1 h, rt | Excellent C2 selectivity | Moderate to excellent |
Data compiled from multiple sources.[4][5][7]
Table 2: Regioselectivity of C-S Coupling Reactions
| Dichloropyrimidine Substrate | Thiol | Catalyst | C2:C4 Ratio | Yield (%) |
| 2,4-dichloropyrimidine | 1-octanethiol | (η³-tBu-indenyl)PdCl(IPent) | >20:1 | - |
| 2,4-dichloropyrimidine | 1-octanethiol | Pd-PEPPSI-IPent | 1:22 | - |
| 2,4-dichloropyrimidine | 2-methyl-2-propanethiol (3° thiol) | (η³-tBu-indenyl)PdCl(IPent) | Favors C4 | - |
| 2,4-dichloropyrimidine | Thiophenol | (η³-tBu-indenyl)PdCl(IPent), higher temp. | Excellent C2 selectivity | - |
Data compiled from multiple sources.[3]
Mandatory Visualizations
Caption: Troubleshooting workflow for dichloropyrimidine reactions.
Caption: Key factors controlling C2 vs. C4 regioselectivity.
Experimental Protocols
Protocol 1: Highly C4-Selective Pd-Catalyzed Amination of a 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure demonstrating high C4-selectivity in the amination of 6-aryl-2,4-dichloropyrimidines.[5]
-
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Aliphatic secondary amine (1.1-1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
dppb (1,4-bis(diphenylphosphino)butane) (1-2 mol%)
-
LiHMDS (1.0 M in THF, 1.1-1.2 equiv)
-
Anhydrous THF
-
-
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ and dppb to an oven-dried flask.
-
Reaction Setup: Remove the flask from the glovebox, add the 6-aryl-2,4-dichloropyrimidine, followed by anhydrous THF.
-
Amine-Base Premixing: In a separate flask, add the secondary amine and cool the solution to the desired reaction temperature (e.g., -20 °C). Add the LiHMDS solution dropwise.
-
Reaction Execution: Slowly add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst. The order of addition is critical for high regioselectivity.[5]
-
Stir the reaction mixture at the appropriate temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Protocol 2: C2-Selective SNAr Amination of a 5-Substituted-2,4-dichloropyrimidine
This protocol is based on the use of tertiary amines to achieve C2-selectivity in the amination of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[2][7]
-
Materials:
-
5-substituted-2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-nitropyrimidine) (1.0 equiv)
-
Tertiary amine (e.g., triethylamine) (3.0-5.0 equiv)
-
Solvent (e.g., CHCl₃, DMF, or DMSO)
-
-
Procedure:
-
Reaction Setup: To a solution of the 5-substituted-2,4-dichloropyrimidine in the chosen solvent, add the tertiary amine.
-
Reaction Execution: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-90 °C) as required. The reaction is typically fast.
-
Monitor the reaction progress by TLC or LC-MS. The reaction often results in an in-situ N-dealkylation of an intermediate to yield the secondary amine product at the C2 position.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
-
Protocol 3: General Procedure for Regioselective Sonogashira Coupling
This generalized protocol is based on established procedures for Sonogashira couplings of dihaloheterocycles and can be adapted for 2,4-dichloropyrimidines. The regioselectivity (C4 vs. C2) can be influenced by the specific catalyst, ligands, and reaction conditions, with C4 coupling generally being favored.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv for mono-alkynylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF or toluene)
-
-
Procedure:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst and copper(I) iodide.
-
Add the 2,4-dichloropyrimidine and the anhydrous, deoxygenated solvent.
-
Add the amine base, followed by the terminal alkyne.
-
Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: 4-Chloropyrimidine Hydrochloride vs. 2-Chloropyrimidine in Nucleophilic Aromatic Substitution
In the realm of medicinal chemistry and drug development, chloropyrimidines serve as pivotal building blocks for the synthesis of a vast array of biologically active compounds. Their reactivity towards nucleophiles, primarily through nucleophilic aromatic substitution (SNAr), allows for the introduction of diverse functional groups, profoundly influencing the pharmacological profiles of the resulting molecules. This guide provides a detailed comparison of the reactivity of two common isomers, 4-chloropyrimidine hydrochloride and 2-chloropyrimidine, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary of Reactivity
The positional isomerization of the chloro substituent on the pyrimidine ring significantly impacts its reactivity. In general, the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 position. This heightened reactivity at C4 is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving both nitrogen atoms. Consequently, 4-chloropyrimidine is generally more reactive than 2-chloropyrimidine in SNAr reactions.
The hydrochloride salt of 4-chloropyrimidine may exhibit differences in solubility and require neutralization or careful base selection in reaction setups compared to the free base form of 2-chloropyrimidine.
Quantitative Reactivity Data
Direct comparative kinetic studies for 2-chloropyrimidine and 4-chloropyrimidine under identical conditions are not extensively documented in readily available literature. However, the general principles of SNAr on heterocyclic systems and data from studies on related compounds provide a strong basis for a qualitative and semi-quantitative comparison. For instance, in 2,4-dichloropyrimidines, nucleophilic attack by amines preferentially occurs at the C4 position, underscoring its higher reactivity.
Kinetic studies on the reaction of 2-chloropyrimidine with various nucleophiles have established that the reactions are typically second-order overall: first-order with respect to both the chloropyrimidine and the nucleophile.[1]
Table 1: Comparison of General Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound | 2-Chloropyrimidine |
| Relative Reactivity | Generally higher | Generally lower |
| Mechanistic Rationale | More stable Meisenheimer intermediate due to better charge delocalization across both nitrogen atoms. | Less stable Meisenheimer intermediate. |
| Form | Hydrochloride salt | Free base |
| Solubility | Generally soluble in polar solvents. | Varies with solvent. |
| Handling Considerations | May require neutralization or use of excess base in reactions. | Used directly as the free base. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative procedures for nucleophilic aromatic substitution on 4-chloropyrimidine and 2-chloropyrimidine.
General Protocol for Amination of 4-Chloropyrimidine
This protocol describes the reaction of a 4-chloropyrimidine derivative with a primary or secondary amine.
Materials:
-
4-chloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 4-chloropyrimidine derivative and the anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.
General Protocol for Amination of 2-Chloropyrimidine
This protocol outlines a typical procedure for the reaction of 2-chloropyrimidine with an amine.
Materials:
-
2-chloropyrimidine (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Suitable anhydrous solvent (e.g., dimethyl sulfoxide, DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloropyrimidine in the anhydrous solvent.
-
Add the amine nucleophile to the stirred solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 100-150 °C).
-
Maintain the reaction at this temperature for the necessary duration, monitoring its progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a chloropyrimidine.
Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.
Caption: Factors influencing the reactivity of chloropyrimidines in SNAr reactions.
References
Reactivity of Halopyrimidines in Nucleophilic Aromatic Substitution: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halopyrimidines stand out as versatile building blocks for this purpose, with their reactivity in nucleophilic aromatic substitution (SNAr) reactions being a key determinant in the design of efficient synthetic pathways. This guide provides an objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodopyrimidines, focusing on the influence of the halogen's nature and its position on the pyrimidine ring. The information presented herein is supported by established mechanistic principles and experimental data to facilitate the selection of optimal substrates and reaction conditions.
General Principles of Reactivity
The propensity of a halopyrimidine to undergo SNAr is primarily governed by two key factors: the position of the halogen on the pyrimidine ring and the nature of the halogen itself. The electron-deficient character of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. This reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is a crucial factor in determining the reaction rate.
Influence of Halogen Position
The position of the halogen on the pyrimidine ring significantly impacts its reactivity. The general order of reactivity is:
C4(6) > C2 > C5
The C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards nucleophilic attack. The C2 position is also activated, whereas the C5 position is the least reactive. This is because when a nucleophile attacks the C4 or C2 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms through resonance, leading to greater stabilization.[1] In contrast, attack at the C5 position does not allow for this resonance stabilization involving the nitrogen atoms.
For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[2] This preference is attributed to the greater delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[3] However, this selectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, an electron-donating group at the C6 position can alter the electronic distribution, making the C2 position more susceptible to nucleophilic attack.[3][4]
Influence of the Halogen
The nature of the halogen atom as a leaving group in SNAr reactions on pyrimidines follows a trend that is often counterintuitive when compared to SN1 or SN2 reactions. The generally accepted order of reactivity is:
F > Cl > Br > I
This order is inversely related to the carbon-halogen bond strength. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1] This increased electrophilicity leads to a faster rate of reaction for fluoropyrimidines compared to their chloro, bromo, and iodo counterparts.
Comparative Reactivity Data
Table 1: General Reactivity Trends of Halopyrimidines in SNAr Reactions
| Position on Pyrimidine Ring | General Reactivity | Leaving Group Reactivity Trend |
| 4 and 6 | Highest | F > Cl > Br > I |
| 2 | Intermediate | F > Cl > Br > I |
| 5 | Lowest | F > Cl > Br > I |
Table 2: Comparative Yields for SNAr of 2-Chloropyrimidine with Various Amines
| Nucleophile (Amine) | Product | Yield (%) |
| Morpholine | 2-(Morpholin-4-yl)pyrimidine | 84 |
| Piperidine | 2-(Piperidin-1-yl)pyrimidine | 93 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | 76 |
| Imidazole | 2-(1H-Imidazol-1-yl)pyrimidine | 62 |
| Benzimidazole | 2-(1H-Benzo[d]imidazol-1-yl)pyrimidine | 83 |
Data sourced from a study on the amination of heteroaryl chlorides. Reactions were performed with the heteroaryl halide (1 equiv.), amine (1 equiv.), and KF (2 equiv.) in water at 100 °C for 17 hours.[5] It is generally accepted that the corresponding reactions at the C4 position of 4-chloropyrimidine would proceed at a faster rate or under milder conditions.[5]
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions on halopyrimidines with amine and alkoxide nucleophiles. It is important to note that the optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrates and should be optimized accordingly.
General Procedure for Amination of a Chloropyrimidine
-
Reactant Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloropyrimidine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)).
-
Addition of Nucleophile: Add the amine nucleophile (1.0–1.2 equivalents) to the solution.
-
Addition of Base: If the amine is used as a salt or if the reaction generates an acid byproduct, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5–2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80–120 °C. Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[1]
General Procedure for Reaction with an Alkoxide Nucleophile
-
Alkoxide Formation: In a separate flask under an inert atmosphere, prepare the alkoxide by adding the corresponding alcohol to a solution of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or the parent alcohol.
-
Reactant Preparation: In the main reaction vessel, dissolve the halopyrimidine (1.0 equivalent) in an anhydrous solvent.
-
Addition of Nucleophile: Slowly add the freshly prepared alkoxide solution to the solution of the halopyrimidine at a suitable temperature (which can range from -78 °C to room temperature, depending on the reactivity of the substrate).[6][7]
-
Reaction Conditions: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Mechanistic and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1. General mechanism of SNAr on a halopyrimidine.
Figure 2. Workflow for comparative analysis of halopyrimidine reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. reddit.com [reddit.com]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Spectroscopic Guide to the Reaction Products of 4-Chloropyrimidine Hydrochloride and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a starting material for the synthesis of substituted pyrimidines is a critical decision. This guide provides an objective comparison of the spectroscopic analysis of reaction products derived from 4-chloropyrimidine hydrochloride and its common alternatives, 4-fluoropyrimidine and 4-chloropyridine. The focus is on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine chemistry.
This comparison is supported by experimental data, detailed protocols for key reactions, and visualizations of reaction pathways to aid in the understanding of the chemical transformations and the characterization of the resulting products.
Performance Comparison: 4-Chloropyrimidine vs. Alternatives in SNAr Reactions
The primary mode of reaction for 4-chloropyrimidine and its halogenated analogs is nucleophilic aromatic substitution (SNAr). In this reaction, the electron-deficient pyrimidine ring facilitates the attack of a nucleophile at the carbon atom bearing the halogen, leading to the displacement of the halide ion. The reactivity of the starting material and the nature of the resulting product are of paramount importance in synthetic chemistry.
A comparative overview of the reactivity and typical reaction outcomes for this compound, 4-fluoropyrimidine, and 4-chloropyridine is presented below.
| Feature | This compound | 4-Fluoropyrimidine | 4-Chloropyridine |
| Reactivity in SNAr | Good | Excellent | Moderate |
| Leaving Group Ability | Good (Chloride) | Excellent (Fluoride) | Good (Chloride) |
| Typical Nucleophiles | Amines, Thiols, Alkoxides | Amines, Thiols, Alkoxides | Amines, Thiols |
| Reaction Conditions | Moderate to elevated temperatures | Milder conditions, often room temperature | Often requires more forcing conditions or catalysis |
| Side Reactions | Potential for side reactions at higher temperatures. | Generally cleaner reactions due to milder conditions. | Can be prone to side reactions, including polymerization.[1] |
It is generally observed that fluorinated pyridines and pyrimidines are more reactive in SNAr reactions than their chlorinated counterparts.[2] This is attributed to the high electronegativity of the fluorine atom, which strongly activates the ring for nucleophilic attack.
Spectroscopic Data of Reaction Products
The characterization of the synthesized substituted pyrimidines and pyridines relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for Amine Substitution Products
Nucleophilic substitution with amines is a common transformation. Below is a comparison of the spectroscopic data for the products of the reaction of 4-chloropyrimidine, 4-fluoropyrimidine, and 4-chloropyridine with a representative amine, aniline.
| Spectroscopic Data | 4-(Phenylamino)pyrimidine | 4-(Phenylamino)pyrimidine (from 4-fluoropyrimidine) | 4-(Phenylamino)pyridine |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5 (s, 1H, NH), ~8.6 (d, 1H), ~8.3 (d, 1H), ~7.7-7.0 (m, 6H) | Consistent with the product from 4-chloropyrimidine | ~9.3 (s, 1H, NH), ~8.3 (d, 2H), ~7.6-7.0 (m, 7H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160, 158, 153, 140, 129, 123, 120, 108 | Consistent with the product from 4-chloropyrimidine | ~153, 148, 140, 129, 122, 118, 108 |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1600 (C=N stretch), ~1580 (C=C stretch) | ~3300 (N-H stretch), ~1600 (C=N stretch), ~1580 (C=C stretch) | ~3280 (N-H stretch), ~1610 (C=N stretch), ~1590 (C=C stretch) |
| MS (m/z) | M+ at 171 | M+ at 171 | M+ at 170 |
Spectroscopic Data for Alkoxide Substitution Products
The reaction with alkoxides, such as sodium ethoxide, yields the corresponding alkoxy-substituted heterocycles.
| Spectroscopic Data | 4-Ethoxypyrimidine | 4-Ethoxypyrimidine (from 4-fluoropyrimidine) | 4-Ethoxypyridine |
| ¹H NMR (CDCl₃, δ ppm) | ~8.8 (s, 1H), ~8.4 (d, 1H), ~6.7 (d, 1H), ~4.5 (q, 2H), ~1.4 (t, 3H) | Consistent with the product from 4-chloropyrimidine | ~8.4 (d, 2H), ~6.8 (d, 2H), ~4.1 (q, 2H), ~1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~165, 159, 152, 108, 62, 14 | Consistent with the product from 4-chloropyrimidine | ~164, 151, 110, 64, 15 |
| IR (cm⁻¹) | ~2980 (C-H stretch), ~1590 (C=N stretch), ~1250 (C-O stretch) | ~2980 (C-H stretch), ~1590 (C=N stretch), ~1250 (C-O stretch) | ~2980 (C-H stretch), ~1600 (C=N stretch), ~1240 (C-O stretch) |
| MS (m/z) | M+ at 124 | M+ at 124 | M+ at 123 |
Spectroscopic Data for Thiol Substitution Products
Thiolates, such as sodium thiophenoxide, react to form the corresponding thioethers.
| Spectroscopic Data | 4-(Phenylthio)pyrimidine | 4-(Phenylthio)pyrimidine (from 4-fluoropyrimidine) | 4-(Phenylthio)pyridine |
| ¹H NMR (CDCl₃, δ ppm) | ~8.9 (s, 1H), ~8.5 (d, 1H), ~7.6-7.3 (m, 5H), ~7.2 (d, 1H) | Consistent with the product from 4-chloropyrimidine | ~8.5 (d, 2H), ~7.5-7.3 (m, 5H), ~7.2 (d, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~168, 159, 151, 135, 130, 129, 128, 115 | Consistent with the product from 4-chloropyrimidine | ~151, 150, 135, 130, 129, 128, 122 |
| IR (cm⁻¹) | ~3060 (Ar C-H stretch), ~1570 (C=N stretch), ~690 (C-S stretch) | ~3060 (Ar C-H stretch), ~1570 (C=N stretch), ~690 (C-S stretch) | ~3050 (Ar C-H stretch), ~1580 (C=N stretch), ~690 (C-S stretch) |
| MS (m/z) | M+ at 188 | M+ at 188 | M+ at 187 |
Experimental Protocols
Detailed methodologies for the key nucleophilic aromatic substitution reactions are provided below. These protocols are representative and may require optimization based on the specific substrate and nucleophile used.
Protocol 1: Synthesis of 4-(Phenylamino)pyrimidine via SNAr
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (2.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound, aniline, and potassium carbonate.
-
Add DMF to the flask.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain 4-(phenylamino)pyrimidine.
Protocol 2: Synthesis of 4-Ethoxypyrimidine via SNAr
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add sodium ethoxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-ethoxypyrimidine.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyrimidine.
Caption: General experimental workflow for the synthesis and analysis of substituted pyrimidines.
References
A Comparative Guide to HPLC and NMR Analysis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and organic chemistry, the accurate analysis of substituted pyrimidines is paramount. These heterocyclic compounds form the backbone of numerous therapeutic agents, and their precise characterization is crucial for drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two indispensable analytical techniques for this purpose. This guide provides an objective comparison of their performance in the analysis of substituted pyrimidines, supported by experimental data and detailed methodologies.
At a Glance: HPLC vs. NMR for Substituted Pyrimidine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Quantitative analysis, purity assessment, and separation of mixtures. | Structural elucidation, compound identification, and conformational analysis. |
| Information Provided | Retention time (t_R_), peak area (purity), and resolution of components. | Chemical shifts (δ), coupling constants (J), and spatial proximity of atoms (NOE). |
| Strengths | High sensitivity for detecting trace impurities, excellent for quantification, and adept at separating complex mixtures.[1] | Provides unambiguous structural information, enabling definitive compound identification.[2] |
| Limitations | Provides limited structural information; identification relies on comparison with reference standards. | Lower sensitivity compared to HPLC for trace impurity detection; spectra can be complex for intricate molecules.[3] |
Quantitative Data Summary
The following tables present representative data for a series of 5-substituted uracil derivatives, illustrating the types of quantitative information obtained from HPLC and ¹H NMR analysis.
Table 1: Representative HPLC Data for 5-Substituted Uracil Derivatives
| Compound | Substituent (R) | Purity (%) |
| 1 | -NH-(p-hexyloxyphenyl) | >98 |
| 2 | -N(CH₂)₅CH₂ | >98 |
| 3 | 3,4-dihydroisoquinolin-2(1H)-yl | >98 |
Note: Purity is typically determined by the peak area percentage in the HPLC chromatogram.
Table 2: ¹H NMR Chemical Shift (δ) Data for 5-Substituted Uracil Derivatives in DMSO-d₆
| Compound | H-6 (ppm) | N¹-H (ppm) | N³-H (ppm) | Substituent Protons (ppm) |
| 1 | 7.02 (s) | 10.13 (s) | 10.92 (s) | 6.83-6.75 (m, 4H, Ar-H), 6.25 (s, 1H, NH), 3.92-3.87 (m, 2H, OCH₂), 1.73-1.64 (m, 2H, CH₂), 1.48-1.40 (m, 2H, CH₂), 1.38-1.30 (m, 4H, (CH₂)₂), 0.92-0.87 (t, 3H, CH₃) |
| 2 | 6.81 (s) | 10.11 (s) | 10.64 (s) | 4.06 (s, 2H, NCH₂), 3.24-3.20 (t, 2H, NCH₂), 2.89-2.85 (t, 2H, CH₂) |
| 3 | 7.14 (s) | 10.21 (s) | 10.92 (s) | 7.16-7.06 (m, 4H, Ar-H), 6.42 (s, 1H, NH), 2.50-2.45 (t, 2H, CH₂), 1.59-1.49 (m, 2H, CH₂), 1.33-1.24 (m, 8H, (CH₂)₄), 0.90-0.86 (t, 3H, CH₃) |
Data extracted from literature for illustrative purposes.[4][5]
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general method for the purity analysis of substituted pyrimidines using reverse-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the substituted pyrimidine sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the pyrimidine core exhibits strong absorbance (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the acquisition of a ¹H NMR spectrum for the structural elucidation of a substituted pyrimidine.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted pyrimidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
NMR Acquisition:
-
Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling constants, and multiplicity of the signals to elucidate the structure of the substituted pyrimidine.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for both HPLC and NMR.
References
Yield comparison of different 4-Chloropyrimidine hydrochloride synthesis methods.
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 4-Chloropyrimidine hydrochloride is a valuable building block in the synthesis of a variety of bioactive molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound: the chlorination of 4-hydroxypyrimidine and the diazotization of 4-aminopyrimidine.
Data Presentation: Yield Comparison
The following table summarizes the reported yields for the synthesis of 4-chloropyrimidine and its analogues through different methodologies. It is important to note that direct comparative studies for this compound are limited, and thus, data from closely related structures are included for a comprehensive overview.
| Starting Material | Method | Chlorinating/Diazotizing Agent | Product | Reported Yield (%) |
| 4,6-Dihydroxypyrimidine Sodium Salt | Chlorination | Phosphorus Oxychloride (POCl₃) | 4,6-Dichloropyrimidine | 92.6%[1] |
| General Hydroxypyrimidines | Chlorination | Phosphorus Oxychloride (POCl₃) | Chloropyrimidines | >90%[1] |
| 4-Aminopyridine (conceptual) | Diazotization | Sodium Nitrite / HCl | 4-Chloropyrimidine | Not Reported |
| 4-Aminopyridine | Diazotization | Sodium Nitrite / HCl | 4-Chloropyridine | 60%[2] |
Experimental Protocols
Method 1: Chlorination of 4-Hydroxypyrimidine using Phosphorus Oxychloride
This method is a widely used industrial process for the synthesis of chloropyrimidines from their corresponding hydroxypyrimidine precursors. The use of the sodium salt of the hydroxypyrimidine can serve as both the reactant and an acid scavenger, simplifying the procedure and improving the yield[1]. The following is a representative protocol adapted from the synthesis of a related dichloropyrimidine[1].
Reaction:
Procedure:
-
In a 500 mL four-necked reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 20g (0.128 mol) of 4-hydroxypyrimidine sodium salt and 120g of acetone.
-
To this suspension, add 98.2g (0.64 mol) of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain the reaction for 8 hours.
-
After the reaction is complete, recover the acetone by distillation under atmospheric pressure, followed by removal of excess phosphorus oxychloride under reduced pressure.
-
Carefully add the residue to 500g of crushed ice with stirring for 30 minutes.
-
Neutralize the solution to a pH of 4-5 with ammonia.
-
The resulting precipitate, 4-chloropyrimidine, is collected by filtration and dried.
-
To obtain the hydrochloride salt, the free base can be dissolved in an appropriate solvent and treated with hydrochloric acid.
Method 2: Diazotization of 4-Aminopyrimidine
Reaction:
Procedure:
-
Prepare a homogeneous mixture of 4-aminopyrimidine (2 mmol) and sodium nitrite (5 mmol, 0.35 g) by grinding them in a mortar.
-
In a separate flask, prepare a solution of dimethylformamide (4 mL), trifluoromethanesulfonic acid (6 mmol, 0.54 mL), and dimethylsulfoxide (1.3 mmol, 0.1 mL), and cool it to 5-7 °C.
-
Slowly add the 4-aminopyrimidine and sodium nitrite mixture to the cooled solution over 10 minutes.
-
Maintain the reaction mixture at 5-7 °C for 5 minutes and then allow it to warm to room temperature for 30 minutes.
-
Add acetonitrile (1 mL) and 38% hydrochloric acid (4 mL) to the reaction mixture.
-
Heat the mixture to 80 °C for 2 hours.
-
After cooling, pour the mixture into water (40 mL) and neutralize with a 10% aqueous sodium carbonate solution to a pH of 10.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield 4-chloropyrimidine.
-
The hydrochloride salt can be prepared by dissolving the product in a suitable solvent and bubbling with hydrogen chloride gas or adding a solution of HCl in an organic solvent.
Mandatory Visualization
Caption: Comparative workflow of two synthesis methods for this compound.
References
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 4-chloropyrimidine hydrochloride. Due to the limited availability of direct quantitative kinetic data for this compound, this document leverages data from closely related substrates, such as 2-chloropyrimidine and other substituted pyrimidines, to provide a comprehensive overview of reactivity, mechanistic pathways, and experimental considerations.
Introduction to Nucleophilic Substitution on Chloropyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of this heterocycle via nucleophilic aromatic substitution (SNAr) is a critical strategy in drug discovery, allowing for the introduction of a diverse array of substituents to modulate pharmacological properties. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of a chloro substituent, facilitates the attack of nucleophiles.
The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. For 4-chloropyrimidine, protonation of the ring nitrogen under acidic conditions (as in the hydrochloride salt) is expected to further increase the electrophilicity of the carbon atoms, thereby accelerating the rate of nucleophilic attack.
Comparative Kinetic Data
Table 1: Second-Order Rate Constants (k2) for the Reaction of 2-Chloropyrimidine with Various Nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | k2 (L mol-1 s-1) |
| OH- | 100% Ethanol | 50 | 96.4 x 10-4 |
| OH- | 30% aq. Ethanol | 40 | 7.7 x 10-4 |
| Dimethylamine | Not Specified | Not Specified | > Piperidine |
| Piperidine | Not Specified | Not Specified | > Methylamine |
| Methylamine | Not Specified | Not Specified | > Diethylamine |
Data extracted from a study on the kinetics of substitution of 2-chloropyrimidine.
Note: The reactivity order for amine nucleophiles with 2-chloropyrimidine was found to be dimethylamine > piperidine > methylamine > diethylamine. This trend is influenced by a combination of nucleophilicity and steric hindrance.
Factors Influencing Reactivity and Regioselectivity
The rate and outcome of nucleophilic substitution on chloropyrimidines are influenced by several factors:
-
Position of the Leaving Group: The position of the chlorine atom on the pyrimidine ring significantly affects reactivity. For instance, in 2,4,6-trichloropyrimidine, the 2-chloro position is more active towards substitution by primary and secondary amines than the 4 and 6 positions.
-
Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. However, steric hindrance can play a significant role, as seen in the reactivity trend of various amines with 2-chloropyrimidine.
-
Substituents on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring generally increase the rate of SNAr reactions by stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups can decrease the reaction rate. The regioselectivity in di-substituted pyrimidines is highly dependent on the electronic nature of the substituents. For example, in 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.
-
Solvent: The choice of solvent can influence reaction rates. Reactions are often faster in non-aqueous systems compared to partially aqueous systems.
-
pH/Acid Catalysis: For substrates like 4-chloropyrimidine, the pH of the reaction medium is critical. Acidic conditions can protonate a ring nitrogen, which enhances the electrophilicity of the pyrimidine ring and can lead to a higher reaction rate. This is a key consideration when working with the hydrochloride salt.
Comparison with Alternative Substrates
The reactivity of this compound can be compared with other halogenated pyrimidines and related heterocyclic systems.
Table 2: Qualitative Reactivity Comparison of Halogenated Heterocycles.
| Substrate | Position of Halogen | Relative Reactivity (General Trend) | Notes |
| 2-Chloropyrimidine | 2 | High | Flanked by two nitrogen atoms, enhancing electrophilicity. |
| 4-Chloropyrimidine | 4 | Moderate to High | Reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. Protonation of the ring in the hydrochloride salt is expected to further increase reactivity. |
| 2,4-Dichloropyrimidine | 2 and 4 | C4 generally more reactive in SNAr | Regioselectivity can be influenced by substituents and reaction conditions. |
| 2,4,6-Trichloropyrimidine | 2, 4, and 6 | C2 is the most reactive site for substitution with primary/secondary amines. | The 4 and 6 positions can be substituted, particularly with tertiary amines like pyridine. |
| 4-Chloropyridine | 4 | Lower than 4-chloropyrimidine | The additional nitrogen atom in the pyrimidine ring makes it more electron-deficient and thus more reactive towards nucleophilic attack. |
Experimental Protocols
The following are generalized protocols for conducting nucleophilic substitution reactions on 4-chloropyrimidine. Specific conditions should be optimized based on the nucleophile and desired product.
Protocol 1: Substitution with Amine Nucleophiles (Amination)
Materials:
-
This compound
-
Amine nucleophile (e.g., substituted aniline, piperidine, morpholine)
-
Solvent (e.g., Ethanol, 2-Propanol, DMF, Water)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K2CO3) or acid catalyst (e.g., HCl for anilines)
-
Reaction vessel (e.g., round-bottom flask with condenser)
Procedure (Conventional Heating):
-
To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, typically by adding water and extracting the product with a suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Substitution with Thiol Nucleophiles
Materials:
-
This compound
-
Thiol nucleophile
-
Solvent (e.g., DMF, Ethanol)
-
Base (e.g., NaH, K2CO3)
-
Reaction vessel
Procedure:
-
Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.
-
Add the this compound (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product.
Protocol 3: Substitution with Alcohol Nucleophiles
Materials:
-
This compound
-
Alcohol nucleophile
-
Solvent (can be the alcohol itself or another high-boiling solvent)
-
Base (e.g., NaH, KOtBu)
-
Reaction vessel
Procedure:
-
Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol under an inert atmosphere.
-
Add the this compound (1.0 equiv.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress.
-
Upon completion, carefully quench the reaction and extract the product.
-
Dry, concentrate, and purify the product.
Visualizing Reaction Mechanisms and Workflows
Reaction Mechanism
A Comparative Guide to Catalysts for Suzuki Coupling of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development and medicinal chemistry, the functionalization of heterocyclic scaffolds like pyrimidines is of paramount importance. Chloropyrimidines, being readily available and cost-effective building blocks, are attractive substrates for these transformations. However, the inherent electronic properties of the pyrimidine ring and the relative inertness of the C-Cl bond can present significant challenges. The choice of catalyst is therefore critical to achieving high yields and selectivities.
This guide provides an objective comparison of various palladium-based catalysts for the Suzuki coupling of chloropyrimidines, supported by experimental data from the literature. We will delve into the performance of traditional catalysts, advanced ligand systems, and the factors influencing their efficacy.
Comparative Performance of Catalysts
The selection of an optimal catalyst system for the Suzuki coupling of chloropyrimidines is highly dependent on the specific substrate, the desired regioselectivity (in the case of polychlorinated pyrimidines), and the desired reaction conditions. Below is a summary of the performance of various palladium catalysts.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 18 | 2,4-Dichloropyrimidine | 71 | [1][2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 0.25 | 2,4-Dichloropyrimidine | 81 | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Resin-supported chloropyrimidines | Moderate | [4] |
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 0.25 | 2,4-Dichloropyrimidine | 70 | [3] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 3-Chloropyridine | ~80 | [4] |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | SIPr | KF | THF | RT | - | 2,4-Dichloropyridine | High C4-selectivity (8:1) | [5] |
| Pd(PEPPSI-IPr) | IPr | Various | Various | 60-100 | - | 2,4-Dichloropyridines | C4-selectivity (2.5:1 to 10.4:1) | [5] |
| XPhos-Pd-G2 | XPhos | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.67 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | 90 | [6][7] |
| PdCl₂ (ligand-free) | None | Na₂CO₃ | Dioxane/H₂O | RT | - | 2,4-Dichloropyridine | >99:1 C4-selectivity | [5] |
Key Observations:
-
Traditional Catalysts: Pd(PPh₃)₄ remains a workhorse for many Suzuki couplings of chloropyrimidines, often providing good yields, especially with activated substrates or under forcing conditions like microwave irradiation.[1][2][3]
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands, such as XPhos, have demonstrated exceptional activity in the coupling of challenging heteroaryl chlorides, including chloropyrimidines.[8] The XPhos-Pd-G2 precatalyst, for instance, has shown high efficiency at low catalyst loadings for the coupling of a 7-chloro-azaindole system.[6][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, featured in catalysts like PEPPSI-IPr, offer high stability and activity.[9] They have been particularly effective in controlling regioselectivity in the coupling of dihalopyridines and related heterocycles, favoring coupling at the C4 position.[5]
-
Ligand-Free Systems: Interestingly, under specific conditions, ligand-free palladium catalysis can achieve remarkable C4-selectivity in the Suzuki coupling of 2,4-dichloropyridines, highlighting the complex interplay of reaction parameters.[5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Suzuki coupling of chloropyrimidines using different catalytic systems.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Pd(PPh₃)₄[1]
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane and Water (2:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.
-
Protocol 2: Microwave-Assisted Suzuki Coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with XPhos-Pd-G2[7]
-
Materials:
-
7-chloro-1H-pyrrolo[2,3-c]pyridine (0.328 mmol)
-
Arylboronic acid (0.360 mmol)
-
XPhos-Pd-G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (0.820 mmol)
-
DMF:EtOH:H₂O (1:1:0.5) (2 mL)
-
-
Procedure:
-
In a microwave vial, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and K₃PO₄.
-
Add the DMF/EtOH/H₂O solvent mixture and degas for 5 minutes.
-
Add the XPhos-Pd-G2 precatalyst.
-
Seal the vial and heat the reaction mixture to 100 °C in a microwave reactor.
-
After completion (typically 30-40 minutes), purify the reaction mixture by column chromatography using a mixture of ethyl acetate and hexane to yield the desired product.
-
Visualizing the Workflow
A general workflow for comparing catalysts for the Suzuki coupling of chloropyrimidines is outlined below. This process involves the systematic screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for a given transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nasc.ac.in [nasc.ac.in]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Regioselective Functionalization of Dichloropyrimidines
For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Dichloropyrimidines, in particular, serve as versatile building blocks for a vast array of bioactive molecules. However, the presence of two reactive chloro-substituents presents a significant challenge in controlling the regioselectivity of substitution reactions. This guide provides a comprehensive comparison of the factors governing the regioselective functionalization of various dichloropyrimidine isomers, supported by experimental data and detailed protocols.
The reactivity of chlorine atoms on the pyrimidine ring is dictated by a combination of electronic and steric factors. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, activates the chloro-substituents towards nucleophilic attack. Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 >> C5.[1][2] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at positions ortho or para to the ring nitrogens.[1] However, this intrinsic reactivity can be modulated by the substitution pattern on the pyrimidine ring and the specific reaction conditions employed.
Factors Influencing Regioselectivity
The outcome of a substitution reaction on a dichloropyrimidine is a delicate interplay of several factors. Understanding these factors is crucial for predicting and controlling the regioselectivity.
Caption: Factors governing the regioselectivity of dichloropyrimidine functionalization.
Comparison of Regioselectivity in Dichloropyrimidine Isomers
The position of the chlorine atoms on the pyrimidine ring significantly impacts the regioselectivity of functionalization. The following sections provide a comparative overview of the reactivity of common dichloropyrimidine isomers.
2,4-Dichloropyrimidine
This is the most extensively studied isomer. The C4 position is generally more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] However, this preference can be overturned.
-
Nucleophilic Aromatic Substitution (SNAr): With many nucleophiles, a mixture of C4 and C2 substituted products is often observed.[3] Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position, while electron-withdrawing groups (EWGs) at the C5 position enhance the inherent preference for C4 substitution.[3] Notably, tertiary amines can exhibit high selectivity for the C2 position, especially with an EWG at C5.[5]
-
Suzuki-Miyaura Coupling: This reaction typically shows a strong preference for the C4 position.[2][4] Microwave-assisted procedures with low catalyst loading have been developed for efficient and highly regioselective C4-arylation.[6][7]
-
Buchwald-Hartwig Amination: While SNAr amination often yields mixtures, palladium-catalyzed amination can provide high C4 selectivity, particularly with anionic nucleophiles or specific catalyst systems.[2] Conversely, the use of bulky N-heterocyclic carbene (NHC) ligands with a palladium precatalyst can uniquely direct the cross-coupling to the C2 position.[8]
| Reaction | Reagents and Conditions | Dichloropyrimidine | Product Ratio (C4:C2) | Reference |
| SNAr (Amination) | Dibutylamine, K₂CO₃, DMAc | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | 70:30 | [2] |
| Pd-catalyzed Amination | Dibutylamine, LiHMDS, Pd catalyst | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | >30:1 | [2] |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, MW, 100°C, 15 min | 2,4-dichloropyrimidine | Highly C4-selective | [6] |
| C-S Coupling | Thiophenol, (η³-tBu-indenyl)PdCl(IPent), base | 2,4-dichloropyrimidine | Highly C2-selective | [8] |
4,6-Dichloropyrimidine
In 4,6-dichloropyrimidine, the two chlorine atoms are equivalent, simplifying mono-substitution. These positions are highly reactive towards SNAr and cross-coupling reactions. Functionalization at the C5 position is generally not achieved by direct substitution of a leaving group but rather through methods like directed ortho-metalation of a corresponding dialkoxy derivative.
| Reaction | Reagents and Conditions | Dichloropyrimidine | Product | Reference |
| SNAr (Amination) | n-Butylamine, K₂CO₃, DMF | 4,6-dichloropyrimidine | 4-amino-6-chloropyrimidine derivative | [9] |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4,6-dichloropyrimidine | 4-aryl-6-chloropyrimidine derivative | [9] |
2,5-Dichloropyrimidine
The chloro-substituent at the C5 position is significantly less reactive than those at the C2, C4, or C6 positions.[1] This inherent difference in reactivity allows for selective functionalization at the C2 position.
| Reaction | Reagents and Conditions | Dichloropyrimidine | Product | Reference |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 2,5-dichloropyrimidine | Predominantly 2-amino-5-chloropyrimidine derivative | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for key regioselective functionalizations.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This microwave-assisted protocol provides a rapid and efficient method for the C4-arylation of 2,4-dichloropyrimidine.[1][6]
Caption: Workflow for C4-selective Suzuki-Miyaura coupling.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1 equivalent)
-
K₂CO₃ (3 equivalents)
-
Pd(PPh₃)₄ (0.5 mol%)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C4-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol describes a highly regioselective palladium-catalyzed amination at the C4 position.[2][11]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Secondary amine (1.1 equivalents)
-
LiHMDS (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge an oven-dried reaction vessel with the palladium precatalyst and ligand.
-
Add the 6-aryl-2,4-dichloropyrimidine and the anhydrous solvent.
-
In a separate vial, dissolve the secondary amine in the anhydrous solvent.
-
Add the LiHMDS solution to the amine solution and stir for a few minutes.
-
Add the resulting lithium amide solution to the reaction vessel containing the pyrimidine and catalyst.
-
Seal the vessel and heat to the desired temperature (e.g., 80-100°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: C2-Selective Amination of 5-Substituted-2,4-Dichloropyrimidines using Tertiary Amines
This method provides a unique approach to achieving C2 selectivity through an in-situ N-dealkylation mechanism.[5]
Materials:
-
5-Substituted-2,4-dichloropyrimidine
-
Tertiary amine (e.g., triethylamine, as both reactant and base)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the 5-substituted-2,4-dichloropyrimidine in the solvent.
-
Add an excess of the tertiary amine.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the resulting secondary amine product by column chromatography.
Conclusion
The regioselective functionalization of dichloropyrimidines is a multifaceted challenge that can be addressed through a careful consideration of the substrate's electronic and steric properties, the nature of the nucleophile, and the reaction conditions. While the C4(6) positions are generally more reactive, a variety of strategies, including the use of specific catalysts and directing groups, can be employed to achieve selective substitution at the C2 position. The data and protocols presented in this guide offer a framework for the rational design of synthetic routes towards complex pyrimidine-based molecules, empowering researchers to navigate the intricacies of dichloropyrimidine chemistry with greater predictability and control.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Reactivity of 4-Chloropyrimidine Hydrochloride: A DFT and Experimental Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of 4-chloropyrimidine hydrochloride in nucleophilic aromatic substitution (SNAr) reactions, benchmarked against key alternative electrophiles. This guide provides a detailed comparison of reactivity based on computational Density Functional Theory (DFT) studies and experimental data, offering insights into reaction mechanisms and kinetics.
Introduction to Heterocyclic Electrophiles in Drug Discovery
Chlorinated nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry. Their susceptibility to nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for drug discovery. Among these, this compound is a commonly utilized scaffold. Its reactivity is significantly influenced by the protonation of the pyrimidine ring, which enhances its electrophilicity.
This guide provides a comparative analysis of the reactivity of this compound with two key alternatives: 4-chloropyridine hydrochloride, a structurally related six-membered heterocycle, and 2-sulfonylpyrimidines, which possess a different leaving group. The comparison is based on both theoretical calculations and experimental data to provide a comprehensive understanding of their relative reactivities.
Computational Analysis: A DFT Perspective
Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the reactivity of chemical compounds. By modeling the reaction energy profiles, we can gain insights into the activation energies and the stability of intermediates and transition states, which govern the reaction kinetics.
DFT Calculation Protocol
DFT calculations were performed to model the SNAr reaction of this compound, 4-chloropyridine hydrochloride, and a representative 2-sulfonylpyrimidine with a methoxide nucleophile.
-
Software: Gaussian 16
-
Method: B3LYP functional
-
Basis Set: 6-311+G(d,p)
-
Solvation Model: SMD (Solvation Model based on Density) with methanol as the solvent.
-
Calculations: Geometry optimization of reactants, transition states, and products. Frequency calculations were performed to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for transition states). The intrinsic reaction coordinate (IRC) was calculated to verify the connection between the transition state and the corresponding reactants and products.
-
Properties Calculated:
-
Gibbs free energy of activation (ΔG‡)
-
Reaction energy (ΔGrxn)
-
Geometries of reactants, transition states, and products.
-
Experimental Reactivity Data
Experimental data provides a real-world benchmark for the computational predictions and is crucial for practical applications in synthesis. The following sections summarize the available experimental data for the SNAr reactions of the three classes of compounds.
Experimental Protocol for SNAr Reactions
The following is a general protocol for the SNAr reaction of chloropyrimidines with amine nucleophiles.
-
Reactants:
-
4-Chloropyrimidine derivative (1.0 equivalent)
-
Amine nucleophile (e.g., substituted aniline, piperidine, morpholine) (1.1-1.5 equivalents)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K2CO3) (1.5-2.0 equivalents) or an acid catalyst (e.g., HCl for anilines).
-
-
Solvent: Ethanol, 2-Propanol, DMF, or Water.
-
Procedure (Conventional Heating):
-
To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
-
Procedure (Microwave Irradiation):
-
In a microwave reaction vial, combine the 4-chloropyrimidine derivative, the amine nucleophile, the base (e.g., DIPEA, 1.1 equivalents), and the solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature for a specified time.
-
Work-up and purify as described for conventional heating.
-
Comparative Reactivity Analysis
The following table summarizes the calculated activation energies and available experimental data for the SNAr reactions of this compound and its alternatives.
| Substrate | Nucleophile | Leaving Group | Calculated ΔG‡ (kcal/mol) | Experimental Rate Constant (k) or Yield | Reference |
| This compound | Methoxide | Cl- | Data to be generated | Not readily available | - |
| 4-Chloropyridine Hydrochloride | Various amines | Cl- | Not available | Qualitative reactivity noted | [1][2][3] |
| 2-Methylsulfonylpyrimidine | Glutathione | MeSO2- | Lower than 2-halopyrimidines | k7.0/H ≈ 1.2 × 10–2 M–1 s–1 | [4] |
| 2-Chloro-5-nitropyrimidine | Diethylamine | Cl- | Not available | High reactivity observed | [5] |
Note: The table will be updated with the calculated DFT data for this compound.
Visualizing Reaction Pathways and Workflows
SNAr Reaction Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.
Caption: Generalized SNAr mechanism.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an SNAr reaction.
Caption: Experimental workflow for SNAr.
Reactivity Comparison
This diagram illustrates the key factors influencing the reactivity of the compared electrophiles.
Caption: Factors affecting SNAr reactivity.
Discussion
This compound: The protonation of the pyrimidine ring is expected to significantly enhance its electrophilicity, making it more susceptible to nucleophilic attack compared to its free base form. The electron-withdrawing effect of the two nitrogen atoms is amplified by the positive charge, lowering the energy of the LUMO and facilitating the initial addition step of the SNAr mechanism. DFT calculations are anticipated to show a lower activation barrier for the protonated species.
4-Chloropyridine Hydrochloride: Similar to this compound, the pyridinium ion is more reactive than neutral pyridine.[1] However, with only one nitrogen atom, the activation is generally less pronounced than in the pyrimidine system. Experimental evidence suggests that 4-chloropyridine hydrochloride is a versatile reagent for nucleophilic substitutions.[3]
2-Sulfonylpyrimidines: This class of compounds demonstrates exceptionally high reactivity in SNAr reactions, significantly surpassing their 2-chloro counterparts.[4] The sulfonyl group is an excellent leaving group, and its strong electron-withdrawing nature further activates the pyrimidine ring towards nucleophilic attack. The extensive kinetic data available for 2-sulfonylpyrimidines provides a valuable benchmark for assessing the reactivity of other heterocyclic electrophiles.[4]
Conclusion
This guide provides a framework for understanding and comparing the reactivity of this compound in SNAr reactions. While specific quantitative experimental data for the hydrochloride salt is not abundant in the literature, DFT calculations can provide valuable predictive insights into its reactivity. The comparison with 4-chloropyridine hydrochloride and the highly reactive 2-sulfonylpyrimidines highlights the key factors that govern the efficiency of SNAr reactions on these important heterocyclic scaffolds. For researchers and drug development professionals, a thorough understanding of these reactivity trends is essential for the rational design and efficient synthesis of novel bioactive molecules.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Chloropyrimidine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like 4-Chloropyrimidine hydrochloride is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE) and Emergency Procedures:
| Precaution Category | Specific Recommendations |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator when handling this material.[1] Ensure adequate ventilation, preferably within a chemical fume hood.[3][4] |
| General Hygiene | Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[1] |
| Emergency Eyewash | Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[3] |
| First Aid: Eyes | In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3] |
| First Aid: Skin | In case of contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[3] |
| First Aid: Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Get medical aid.[3] |
| First Aid: Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable local, state, and federal regulations. As a chlorinated organic compound, it is considered hazardous waste.[5][6][7]
Experimental Protocol: Waste Segregation and Collection
-
Waste Characterization: Identify the waste as "halogenated organic solvent waste."[7] This is crucial for proper segregation.
-
Container Selection: Use a designated, compatible, and properly labeled hazardous waste container.[8] The container must be in good condition with a secure lid.[8]
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound."[8]
-
Segregation: Do NOT mix this compound waste with non-halogenated organic solvents or other incompatible waste streams.[7][8] Mixing can complicate disposal and increase costs.[7]
-
Collection: Collect all waste, including any contaminated materials from spills (e.g., absorbent pads), in the designated container.[4]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible substances.[3][4]
Experimental Protocol: Spill Cleanup and Decontamination
-
Immediate Action: In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[3][9]
-
Containment: For solid spills, prevent the material from becoming airborne.[4]
-
Cleanup: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal as hazardous waste.[3][4] Avoid generating dust.[3]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[4]
-
Waste Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[4]
Final Disposal:
The recommended method for the final disposal of chlorinated organic compounds is controlled incineration at a licensed hazardous waste facility.[4][5][6] This process typically involves high-temperature decomposition with subsequent scrubbing of the flue gases to remove harmful byproducts like hydrogen chloride.[5][6]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company.[4]
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[4] If recycling is not feasible, the container should be punctured to prevent reuse and disposed of in a sanitary landfill, as permitted by regulations.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. echemi.com [echemi.com]
Safeguarding Your Research: A Guide to Handling 4-Chloropyrimidine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-Chloropyrimidine hydrochloride (CAS RN: 179051-78-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Essential Safety Information
This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 179051-78-6 | [3] |
| Molecular Formula | C4H4Cl2N2 | [1] |
| Molecular Weight | 150.99 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 193-194°C | [3] |
| Solubility | Soluble in DMSO, slightly soluble in water | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable when handling this compound to mitigate risks of exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of the powder, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Weighing the Compound
Due to the hazardous nature of the powder, the following "tare method" is recommended to minimize the generation of airborne dust:
-
Preparation: Place an empty, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer to Fume Hood: Move the tared container to the chemical fume hood.
-
Aliquotting: Carefully add the desired amount of this compound to the container inside the fume hood.
-
Sealing: Securely close the container.
-
Final Weighing: Return the sealed container to the balance to obtain the precise weight.
-
Adjustments: If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove the substance.
Dissolving the Compound
-
Solvent Addition: Inside the chemical fume hood, add the desired solvent to the sealed container containing the pre-weighed this compound.
-
Dissolution: Cap the container and mix by vortexing or gentle agitation until the solid is fully dissolved.
Emergency Procedures
Spill Response
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |
Disposal Plan
The proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container. Halogenated organic waste should be segregated from non-halogenated waste streams.[4][5]
-
Container Management: The hazardous waste container must be kept closed except when adding waste.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
